(S,R,S)-Me-AHPC-amide-C3-alkyne
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H38N4O4S |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(hex-5-ynoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H38N4O4S/c1-7-8-9-10-24(35)32-26(29(4,5)6)28(37)33-16-22(34)15-23(33)27(36)31-18(2)20-11-13-21(14-12-20)25-19(3)30-17-38-25/h1,11-14,17-18,22-23,26,34H,8-10,15-16H2,2-6H3,(H,31,36)(H,32,35)/t18-,22+,23-,26+/m0/s1 |
InChI-Schlüssel |
URZVGAVFSSBTLB-WKCDTRDRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S,R,S)-Me-AHPC-amide-C3-alkyne
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-Me-AHPC-amide-C3-alkyne is a key chemical tool in the field of targeted protein degradation. It is not a therapeutic agent with a direct mechanism of action in the traditional sense, but rather a crucial building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . This guide elucidates its core function as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its role within the PROTAC framework, and the experimental protocols for its application.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of this compound
This compound serves as the E3 ligase-recruiting component of a PROTAC. Specifically, the (S,R,S)-Me-AHPC moiety is a derivative of VH032 , a well-characterized small molecule that binds with high affinity to the VHL E3 ligase.[1][2] The -amide-C3-alkyne portion is a chemical linker that terminates in an alkyne group. This alkyne serves as a versatile chemical handle for conjugation to a POI ligand, typically through a "click chemistry" reaction.
The core function of this compound is to act as a "hook" that brings the VHL E3 ligase to a specific protein targeted by the other end of the PROTAC molecule.
Signaling Pathway: VHL-Mediated Targeted Protein Degradation
The signaling pathway initiated by a PROTAC incorporating this compound is a multi-step process that culminates in the degradation of the target protein.
Figure 1: VHL-mediated targeted protein degradation pathway.
Quantitative Data
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL E3 Ligase | 185 nM | Isothermal Titration Calorimetry (ITC) |
Table 1: Binding affinity of the VHL ligand precursor.
The PROTAC molecule JWZ-5-13, which is synthesized using this compound, demonstrates potent degradation of its target, CDK7.
| PROTAC | Target | DC50 | Cell Line |
| JWZ-5-13 | CDK7 | <100 nM | Jurkat, OVCAR3, SUDHL, Molt4 |
Table 2: Degradation potency of a PROTAC synthesized with this compound.[3]
Experimental Protocols
5.1. VHL Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled probe.
Figure 2: Workflow for a Fluorescence Polarization VHL binding assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound or a derived PROTAC in a suitable assay buffer. Prepare a solution of the VHL protein complex (VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide) in the same buffer.
-
Assay Plate Preparation: In a microplate, add the VHL protein complex and the fluorescent probe to each well.
-
Compound Addition: Add the serially diluted test compound to the wells. Include controls with no compound (maximum polarization) and a known VHL inhibitor (minimum polarization).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 or Kd value.[4]
5.2. PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate this compound to an azide-functionalized POI ligand.
Figure 3: Workflow for PROTAC synthesis using CuAAC.
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the azide-functionalized POI ligand in a suitable solvent such as a mixture of DMF and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate and a copper-stabilizing ligand (e.g., TBTA or THPTA) in the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide. Then, add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique like LC-MS or TLC until the starting materials are consumed.
-
Purification: Upon completion, purify the resulting PROTAC molecule using a suitable method, typically preparative HPLC.[5][6]
Conclusion
This compound is a valuable chemical entity for the development of VHL-based PROTACs. Its high-affinity VHL-binding moiety and the versatile alkyne linker enable the construction of potent and selective protein degraders for a wide range of therapeutic targets. Understanding its role within the PROTAC mechanism and the associated experimental protocols is fundamental for researchers in the field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to VHL-Recruiting E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of von Hippel-Lindau (VHL) E3 ligase ligands, their central role in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used for their characterization.
Introduction to the VHL E3 Ligase and Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The natural substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α) transcription factor. Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated.[1] This post-translational modification allows for recognition by VHL, leading to the ubiquitination and degradation of HIF-1α.[1]
The development of small molecule ligands that bind to VHL has enabled the hijacking of this natural cellular process for therapeutic benefit.[4] These ligands are key components of PROTACs, which are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation.[3] VHL is a frequently utilized E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[5][6]
VHL-Recruiting Ligands: Structure and Affinity
The development of potent and specific VHL ligands has been a critical step in the advancement of VHL-based PROTACs. The majority of current VHL ligands are derived from the structure of the HIF-1α peptide that binds to VHL. These peptidomimetic ligands typically feature a central hydroxyproline (B1673980) (Hyp) core, which is essential for binding to the VHL protein.[7][8] Structure-activity relationship (SAR) studies have led to the development of highly potent ligands with nanomolar binding affinities.[8]
Key VHL Ligands and their Binding Affinities
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 ± 7 nM | ITC | [9] |
| VH298 | 80-90 nM | Not Specified | [10] |
| VH298 | 90 nM | Not Specified | [8] |
| VH101 | Not Specified | Not Specified | |
| (S,R,S)-AHPC (VH032-NH2) | Not Specified | Not Specified | [10] |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [10] |
VHL-Based PROTACs: Degradation Efficiency
The efficacy of a VHL-based PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3][11] The linker connecting the VHL ligand to the POI-binding ligand plays a crucial role in the formation of a stable ternary complex (VHL-PROTAC-POI) and thus significantly impacts the degradation efficiency.[5]
Performance of VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| GP262 | p110α | MDA-MB-231 | 227.4 nM | 71.3% | [12] |
| GP262 | p110γ | MDA-MB-231 | 42.23 nM | 88.6% | [12] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [12] |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 µM | 77% | [13] |
| Jps016 (tfa) | HDAC3 | HCT116 | 0.53 µM | 66% | [13] |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 µM | ~100% (at 10 µM) | [13] |
| PROTAC 4 | HDAC3 | HCT116 | 0.53 µM | >50% (at 1 µM) | [13] |
Experimental Protocols
The characterization of VHL ligands and VHL-based PROTACs involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and protein degradation.
Binding Affinity Assays
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of a ligand to VHL in a competitive format.
-
Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged VHL complex, and a fluorescently labeled VHL ligand (acceptor) binds to VHL. When in close proximity, FRET occurs. Unlabeled VHL ligands compete with the fluorescent ligand, leading to a decrease in the FRET signal.[14][15]
-
Materials:
-
Protocol:
-
Prepare a 2x solution of the test compounds in assay buffer.
-
Dispense 7.5 µL of the 2x compound solutions into the 384-well plate.
-
Prepare a 2x Master Mix containing the His-VBC complex (e.g., 100 nM final concentration), Terbium-labeled anti-His antibody (e.g., 1 nM final concentration), and the fluorescent VHL ligand (e.g., 400 nM final concentration).[16]
-
Add 7.5 µL of the Master Mix to each well.
-
Centrifuge the plate briefly.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[16]
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.[14]
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50.
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding interactions.
-
Principle: VHL is immobilized on a sensor chip. The binding of a ligand to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).[17][18]
-
Materials:
-
SPR instrument (e.g., BIAcore)
-
Sensor chip (e.g., CM5)
-
VBC complex
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Ligand solutions at various concentrations
-
-
Protocol:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.[19]
-
Inject the VBC complex (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.[20]
-
Deactivate the remaining active esters with an injection of ethanolamine.[19]
-
-
Binding Analysis:
-
Inject a series of concentrations of the VHL ligand over the immobilized VBC surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[21]
-
-
c) Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.
-
Principle: A small fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger VHL protein, its tumbling slows down, leading to an increase in fluorescence polarization. A competitive assay is set up where unlabeled ligands compete with the tracer for binding to VHL, causing a decrease in polarization.[22][23]
-
Materials:
-
Protocol:
-
Add a constant concentration of the VBC complex and the fluorescent tracer to the wells of the microplate.[22]
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature to reach equilibrium (e.g., 90 minutes).[7]
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[23]
-
Plot the change in millipolarization (mP) units against the compound concentration to determine the IC50.
-
Cellular Degradation Assay (Western Blot)
This assay is the gold standard for directly measuring the degradation of a target protein in cells.[3][25]
-
Principle: Cells are treated with a PROTAC, and the total protein is extracted. The level of the target protein is then quantified by immunoblotting.[3]
-
Materials:
-
Cell line expressing the target protein[25]
-
PROTAC compound and vehicle control (e.g., DMSO)[25]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3]
-
BCA protein assay kit[3]
-
SDS-PAGE gels and electrophoresis apparatus[25]
-
PVDF or nitrocellulose membranes[3]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[25]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)[25]
-
HRP-conjugated secondary antibody[25]
-
Chemiluminescent substrate (ECL)[25]
-
-
Protocol:
-
Cell Treatment:
-
Protein Extraction:
-
Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[25]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[3]
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.[25]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[25]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax.[11]
-
-
Signaling Pathways and Experimental Workflows
VHL-Mediated Ubiquitination Pathway
The following diagram illustrates the key steps in the VHL-mediated ubiquitination of a target protein of interest (POI) by a PROTAC.
Experimental Workflow for VHL Ligand and PROTAC Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of VHL-based PROTACs.
References
- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. celtarys.com [celtarys.com]
- 17. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. bio-rad.com [bio-rad.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
function of the alkyne group in PROTAC linker design
An In-depth Technical Guide on the Function of the Alkyne Group in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]
Recent advancements in PROTAC design have highlighted the strategic incorporation of specific chemical motifs within the linker to fine-tune its properties.[5] Among these, the alkyne group has garnered significant attention. This technical guide provides an in-depth exploration of the multifaceted functions of the alkyne group in PROTAC linker design, covering its role in synthesis, its impact on structural and physicochemical properties, and its influence on biological activity.
The Role of the Alkyne in PROTAC Synthesis: A Gateway to Modularity
The most prominent role of the alkyne group in PROTAC development is its application in "click chemistry," a set of reactions known for their high efficiency, mild reaction conditions, and exceptional functional group tolerance.[6] This has streamlined the synthesis of PROTACs, enabling a modular and high-throughput approach to linker optimization.[7]
The primary click chemistry reaction involving alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the covalent ligation of an alkyne-functionalized component with an azide-functionalized one, forming a stable triazole ring.[8][9] This strategy permits the rapid assembly of a PROTAC from three distinct modules: an azide-modified POI ligand, an alkyne-modified E3 ligase ligand, or vice versa, and a linker. This modularity is invaluable for creating large libraries of PROTACs with varying linker lengths, compositions, and attachment points to systematically explore the structure-activity relationship (SAR).[7]
Another powerful, copper-free click reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained alkynes like bicyclo[6.1.0]nonyne (BCN).[10][11] The inherent ring strain of BCN allows it to react spontaneously with azides without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications, including in-cell PROTAC assembly.[6][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Architect's Toolkit: A Technical Guide to VHL-Based PROTAC Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Proteolysis-Targeting Chimeras Utilizing von Hippel-Lindau E3 Ligase Ligands.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This technology utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation (TPD). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The Role of the von Hippel-Lindau (VHL) E3 Ligase
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. The development of small-molecule ligands that bind to VHL has been instrumental in the advancement of PROTAC technology.[4] These VHL ligands, often based on a hydroxyproline (B1673980) scaffold, enable the recruitment of the VHL E3 ligase to a specific POI, thereby inducing its degradation.[5]
Mechanism of Action of VHL-Based PROTACs
The catalytic cycle of a VHL-based PROTAC begins with the formation of a ternary complex comprising the PROTAC, the target protein (POI), and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[6]
Quantitative Data for VHL-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation achieved at saturating PROTAC concentrations. The following tables summarize the in vitro degradation data for several VHL-based PROTACs targeting different classes of proteins.
Table 1: VHL-Based PROTACs Targeting Kinases
| PROTAC Name | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NR-11c | p38α | MDA-MB-231 | ~100 | >90 | [2][7] |
| PROTAC 1 | Multiple Kinases | MDA-MB-231 | 210 (for p38α) | N/A | [8] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | [5] |
Table 2: VHL-Based PROTACs Targeting Epigenetic Proteins
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BET Proteins | 22Rv1 | <5 | >90 | [6] |
| Jps016 (tfa) | Class I HDACs | HCT116 | 550 (HDAC1), 530 (HDAC3) | 77 (HDAC1), 66 (HDAC3) | [3] |
| PROTAC 4 | Class I HDACs | HCT116 | 550 (HDAC1), 530 (HDAC3) | ~100 (HDAC1), >50 (HDAC3) | [3] |
Table 3: VHL-Based PROTACs Targeting Nuclear Receptors
| PROTAC Name | Target Receptor | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ERD-148 | Estrogen Receptor α | MCF-7 | N/A | >90 | [4] |
| ERD-308 | Estrogen Receptor α | MCF-7 | N/A | >90 | [4] |
| Metabolism-driven PROTAC | Estrogen Receptor α | ER+ breast cancer cell lines | N/A | Excellent in vitro |
Experimental Protocols
A critical aspect of PROTAC development is the rigorous experimental validation of their activity and mechanism of action. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the levels of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Protocol 2: Quantitative Proteomics for Selectivity Profiling (TMT Labeling)
This protocol provides a global view of the proteome to assess the selectivity of a PROTAC.
Materials:
-
PROTAC-treated and control cell lysates
-
Urea lysis buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
Hydroxylamine
-
C18 desalting columns
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins.
-
Reduce cysteine bonds with DTT and alkylate with IAA.
-
Digest proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Desalt the pooled sample using a C18 column.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins using proteomics software.
-
Determine the fold change in protein abundance between PROTAC-treated and control samples to identify off-target effects.
-
Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice
This protocol outlines a general workflow for evaluating the in vivo properties of a PROTAC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells for xenograft model
-
PROTAC formulation
-
Vehicle control
-
Blood collection supplies
-
Tissue harvesting tools
-
LC-MS/MS for pharmacokinetic analysis
-
Western blot reagents for pharmacodynamic analysis
Procedure:
-
Animal Model: Establish a tumor xenograft model by implanting tumor cells subcutaneously in mice.
-
PROTAC Administration: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the PROTAC formulation (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to the study design.
-
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at various time points after PROTAC administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the PROTAC over time.
-
Calculate key PK parameters such as Cmax, t1/2, and AUC.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize the mice and excise the tumors and other relevant tissues.
-
Prepare tissue lysates and perform western blotting (as described in Protocol 1) to measure the level of the target protein.
-
Correlate the PK profile with the extent of target protein degradation in the tissues.
-
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study to assess the anti-tumor efficacy of the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-Me-AHPC-amide-C3-alkyne: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously engage a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
This technical guide provides an in-depth overview of (S,R,S)-Me-AHPC-amide-C3-alkyne , a key building block in the synthesis of potent and selective PROTACs. This molecule comprises a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), conjugated to a three-carbon alkyne linker via an amide bond. The terminal alkyne functionality serves as a versatile handle for "click chemistry," enabling the efficient and modular assembly of PROTACs.
This guide will delve into the application of this compound in the development of the Cyclin-dependent kinase 7 (CDK7) degrader, JWZ-5-13, presenting its quantitative degradation data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug discovery.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
Quantitative Data: The CDK7 Degrader JWZ-5-13
This compound is a critical component in the synthesis of JWZ-5-13, a potent and selective degrader of CDK7.[1][2][3][4] The following tables summarize the quantitative data for JWZ-5-13, demonstrating its efficacy and selectivity.
| Parameter | Value | Assay | Reference |
| Target | CDK7 | - | [5] |
| IC50 (CDK7 Inhibition) | 20.1 nM | In vitro Adapta Eu kinase assay | [5] |
| DC50 (CDK7 Degradation) | < 100 nM | Cellular assays (Jurkat, OVCAR3, SUDHL, Molt4 cells) | [5] |
| Dmax (CDK7 Degradation) | ~100% | Cellular assays (Jurkat, OVCAR3, SUDHL, Molt4 cells) | [5] |
| Time to Dmax | 6 hours | Cellular assays | [5] |
Table 1: In Vitro and Cellular Potency of JWZ-5-13.
| Cell Line | Effect | Notes | Reference |
| Jurkat, SUDHL5, Molt4, A549 | Potent inhibition of cell proliferation | 7-fold stronger than the parent inhibitor | [5] |
| OVCAR3, SUDHL5, Molt4, A549 | Induces CDK7 degradation at 5 µM | VHL and UPS-dependent degradation | [6] |
| OVCAR3 | High proteome-wide selectivity | Proteomics analysis at 0.1 µM showed significant downregulation of only CDK7 and its binding partner Cyclin H. | [5] |
Table 2: Cellular Activity of JWZ-5-13 in Various Cancer Cell Lines.
| Parameter | Result | Species | Reference |
| Bioavailability | Displayed bioavailability in a pharmacokinetic study | Mouse | [5][6] |
Table 3: In Vivo Data for JWZ-5-13.
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general method for the final step in PROTAC synthesis, coupling the alkyne-functionalized VHL ligand-linker with an azide-functionalized ligand for the protein of interest (POI) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8]
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Materials:
-
This compound
-
Azide-functionalized ligand for the protein of interest (POI-ligand-N3)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H2O, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the POI-ligand-N3 (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by NMR and HRMS.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a step-by-step guide for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.[9][10]
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest (e.g., JWZ-5-13)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the primary antibody for the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-based PROTACs. Its pre-installed alkyne handle facilitates a modular and efficient "click chemistry" approach to PROTAC assembly, enabling the rapid generation of degraders against a wide range of protein targets. The successful development of the potent and selective CDK7 degrader, JWZ-5-13, underscores the utility of this E3 ligase ligand-linker conjugate in the field of targeted protein degradation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their own drug discovery and chemical biology programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. (S,R,S)-Me-AHPC-酰胺-C3-炔烃 | this compound | E3连接酶配体与连接子的缀合物 | 美国InvivoChem [invivochem.cn]
- 5. Probe JWZ-5-13 | Chemical Probes Portal [chemicalprobes.org]
- 6. JWZ-5-13 | CDK7 degrader | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Rise of AHPC-Based V-HL Ligands: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Central to the success of many potent and selective PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This in-depth technical guide focuses on the discovery and development of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands, a prominent class of VHL recruiters, providing a comprehensive resource for researchers in drug discovery and chemical biology.
Core Principles: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the POI.[3] The VHL E3 ligase complex, which includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, plays a key role in cellular oxygen sensing by targeting the transcription factor Hypoxia Inducible Factor 1α (HIF-1α) for degradation.[4][5][6] Small molecules that mimic the HIF-1α binding motif can effectively recruit the VHL complex.
AHPC-Based VHL Ligands: A Story of Rational Design
The development of non-peptidic VHL ligands was a significant breakthrough for the field of targeted protein degradation.[7] Starting from the minimal hydroxyproline (B1673980) recognition unit, structure-guided design and medicinal chemistry efforts led to the discovery of potent small molecule VHL ligands.[8][9] Among these, the (S,R,S)-AHPC core structure, also known as VH032-NH2, has become a foundational scaffold for numerous VHL-based PROTACs.[3][10]
Quantitative Analysis of VHL Ligand Performance
The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. Higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein.[3] The following tables summarize key quantitative data for AHPC-based ligands and derived PROTACs.
| Ligand/PROTAC | Target Protein | Binding Affinity (Kd/IC50) | Cell Line | DC50 | Dmax | Citation |
| VHL Ligands | ||||||
| (S,R,S)-AHPC (VH032-NH2) | VHL | Kd: 5.4 ± 0.2 μM (ITC) | - | - | - | [8] |
| AHPC-Based PROTACs | ||||||
| GMB-475 | BCR-ABL1 | - | Ba/F3 | 1.11 μM (IC50) | - | [10][11] |
| ARV-771 | BET proteins | - | Castration-resistant prostate cancer (CRPC) cells | <1 nM | - | [12][13] |
| AHPC(Me)-C6-NH2 | FBXO22 | - | Jurkat | 77 nM | 99% | [14] |
| AHPC-CHO | FBXO22 | - | Jurkat | 150 nM | 72% | [14] |
Experimental Protocols: A Guide to Ligand Validation
Accurate and reproducible methods are essential for confirming the interaction between a VHL ligand and the VHL protein, as well as for quantifying the degradation efficiency of the resulting PROTACs.
In Vitro Binding Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
-
Materials:
-
VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
Antibody corresponding to the fluorescent label
-
Test compound ((S, R, S)-AHPC-PEG8-acid or derived PROTAC)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the VHL protein to each well.
-
Tracer Addition: Add the fluorescently labeled VHL ligand and the corresponding antibody to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay [3]
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
-
Procedure:
-
Set up a reaction containing the fluorescently labeled VHL ligand, VHL protein, and varying concentrations of the test compound.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.
-
3. Isothermal Titration Calorimetry (ITC) [3][8]
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Highly purified and concentrated VHL protein
-
Highly purified and concentrated test compound
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
4. Surface Plasmon Resonance (SPR) [3]
SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time. This allows for the determination of association and dissociation rate constants.
Cellular Degradation Assays
Western Blot Analysis [14]
This is a standard method to quantify the reduction in the level of the target protein.
-
Procedure:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use a secondary antibody conjugated to a reporter enzyme for detection.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: VHL-mediated protein degradation pathway initiated by an AHPC-based PROTAC.
Caption: Generalized experimental workflow for the development of AHPC-based PROTACs.
Conclusion
The discovery and optimization of AHPC-based VHL ligands have been instrumental in advancing the field of targeted protein degradation. These small molecules provide a powerful handle to recruit the VHL E3 ligase, enabling the development of potent and selective PROTACs against a wide range of therapeutic targets. The continued exploration of the structure-activity relationships of VHL ligands and the linkers used to formulate PROTACs will undoubtedly lead to the development of next-generation degraders with improved therapeutic properties.[15] This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers, scientists, and drug development professionals working in this exciting area.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that merely block the function of a target protein, PROTACs orchestrate the complete removal of disease-causing proteins from the cellular environment.[1][2] This is achieved by hijacking the cell's own sophisticated protein disposal machinery: the ubiquitin-proteasome system (UPS).[1][3][4] This technical guide provides a comprehensive exploration of the core principles of the UPS and its critical role in the mechanism of action of PROTACs, offering valuable insights for professionals engaged in drug discovery and development.
The Ubiquitin-Proteasome System (UPS): A Symphony of Protein Degradation
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, meticulously controlling the levels of a vast array of proteins that govern critical cellular processes such as cell cycle progression, signal transduction, and DNA repair.[1] This intricate system operates through a highly regulated enzymatic cascade that culminates in the tagging of a substrate protein with a polyubiquitin (B1169507) chain, marking it for destruction by the 26S proteasome.[1]
The key players in this ubiquitination cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.[1]
-
E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate ubiquitin by forming a high-energy thioester bond with its C-terminus.[1][5]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on the E2 enzyme.[1][5]
-
E3 Ubiquitin Ligase: Acting as the substrate recognition component, the E3 ligase specifically binds to both the target protein and the E2-ubiquitin complex. This crucial interaction facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1][5] The human genome encodes over 600 E3 ligases, providing a vast repertoire for substrate specificity.[1][6]
-
The 26S Proteasome: This large, multi-subunit protease complex recognizes and degrades polyubiquitinated proteins into small peptides.[1] The 19S regulatory particle of the proteasome recognizes the polyubiquitin chain, unfolds the substrate, and translocates it into the 20S catalytic core for degradation.[]
This sequential and highly specific process ensures the timely and efficient removal of unwanted or damaged proteins, maintaining cellular homeostasis.
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules ingeniously designed to exploit the UPS for therapeutic benefit.[4][8] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][6] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a transient ternary complex (POI-PROTAC-E3 ligase).[3][9]
This proximity-induced event is the cornerstone of PROTAC technology. Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the surface lysine residues of the POI.[10] The attachment of a polyubiquitin chain acts as a molecular "death tag," signaling the proteasome to degrade the POI.[11] A key advantage of PROTACs is their catalytic nature; after the POI is ubiquitinated and targeted for degradation, the PROTAC is released and can engage another POI and E3 ligase, initiating another cycle of degradation.[4][12][13] This catalytic mechanism allows for sustained protein degradation at sub-stoichiometric concentrations.[13]
// UPS Pathway E1 -> E2 [label=" ATP\n ADP+Pi ", fontsize=8]; E2 -> E3; Ub -> E1;
// PROTAC Mechanism PROTAC -> POI; PROTAC -> E3; POI -> Ternary_Complex; E3 -> Ternary_Complex; PROTAC -> Ternary_Complex [style=dashed];
Ternary_Complex -> Ub_POI [label=" Ubiquitination "]; E2 -> Ternary_Complex [label=" Ub ", style=dashed];
Ub_POI -> Proteasome [label=" Degradation "]; Proteasome -> "Peptides" [shape=plaintext]; PROTAC -> PROTAC [label=" Catalytic Cycle ", style=dashed, dir=back]; } END_DOT Figure 1: The PROTAC mechanism of action, hijacking the cellular ubiquitin-proteasome system.
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is determined by several key quantitative parameters that are assessed through various biochemical and cell-based assays.
| Parameter | Description | Typical Assay Method(s) |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of binding between the PROTAC and its target protein (POI) or the E3 ligase. Lower Kd values indicate stronger binding. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[4][14] |
| Ternary Complex Formation & Cooperativity (α) | The ability of the PROTAC to bring together the POI and the E3 ligase to form a stable and productive ternary complex. Cooperativity (α) is a measure of how the binding of one protein influences the binding of the other. | AlphaLISA, TR-FRET, Co-Immunoprecipitation (Co-IP), NanoBRET[15][16][17] |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics[11][18] |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics[11][18] |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded following PROTAC treatment. | Live-cell kinetic degradation assays (e.g., using fluorescent or luminescent reporters)[2][3] |
Table 1: Key Quantitative Parameters for PROTAC Characterization
Key Experimental Protocols
A variety of experimental techniques are employed to characterize the mechanism of action and efficacy of PROTACs. Below are outlines of key protocols.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the POI and the E3 ligase. Treat cells with the PROTAC of interest and a vehicle control (e.g., DMSO). A proteasome inhibitor (e.g., MG132) is often included to prevent the degradation of the ubiquitinated POI, allowing for the accumulation of the ternary complex.[6]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[6]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the E3 ligase (or the POI). This antibody will "pull down" the E3 ligase and any interacting proteins.[6]
-
Western Blot Analysis: The immunoprecipitated protein complexes are then separated by SDS-PAGE and analyzed by Western blot using an antibody against the POI (or the E3 ligase). The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.[6]
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a controlled, cell-free environment.[9]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, the purified POI, and the PROTAC.[9]
-
Incubation: The reaction is incubated at 37°C to allow the enzymatic cascade of ubiquitination to occur.
-
Quenching and Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blot using an antibody against the POI.[9]
-
Detection: The appearance of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated forms of the POI indicates a successful PROTAC-mediated ubiquitination event.[9]
Cellular Protein Degradation Assay (Western Blot)
This is the most common cell-based assay to quantify the degradation of a target protein induced by a PROTAC.[11]
Methodology:
-
Cell Treatment: Cells are treated with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.[19]
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration of each lysate is determined to ensure equal loading for the subsequent steps.[19]
-
SDS-PAGE and Western Blot: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the POI and a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels are not expected to change.[11][19]
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the POI band is quantified and normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. This data is then used to determine the DC50 and Dmax values.[11][18]
Conclusion
The ubiquitin-proteasome system is the central cellular machinery that PROTAC technology masterfully co-opts to achieve targeted protein degradation. A thorough understanding of the intricate workings of the UPS, from the enzymatic cascade of ubiquitination to the final degradation by the proteasome, is paramount for the rational design and optimization of effective PROTAC-based therapeutics. The quantitative parameters and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to characterize and advance this promising new class of medicines. As our knowledge of the vast landscape of E3 ligases continues to expand, so too will the potential of PROTACs to address a wide range of diseases driven by previously "undruggable" proteins.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. benchchem.com [benchchem.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. marinbio.com [marinbio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on (S,R,S)-Me-AHPC-amide-C3-alkyne: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of (S,R,S)-Me-AHPC-amide-C3-alkyne, a pivotal E3 ligase ligand-linker conjugate. This molecule is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins. Its primary documented application is in the synthesis of JWZ-5-13, a potent and selective degrader of Cyclin-Dependent Kinase 7 (CDK7).
Core Chemical Properties
This compound is a synthetic molecule that incorporates the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) core, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The molecule is further functionalized with a C3-alkyne linker, which serves as a reactive handle for conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This modular design makes it a valuable building block in the construction of heterobifunctional PROTACs.
| Property | Value | Reference |
| Molecular Formula | C29H38N4O4S | Vendor Information |
| Molecular Weight | 554.7 g/mol | Vendor Information |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF | General Knowledge |
| Storage | Store at -20°C for long-term stability | General Knowledge |
Role in Targeted Protein Degradation: The PROTAC Approach
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound provides the E3 ligase-recruiting moiety and the linker attachment point. The (S,R,S)-AHPC portion binds to the VHL E3 ligase, while the terminal alkyne allows for the covalent attachment of a ligand for the protein of interest (e.g., a CDK7 inhibitor).
The resulting PROTAC, such as JWZ-5-13, forms a ternary complex between the target protein (CDK7) and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of the (S,R,S)-AHPC core with a C3-alkyne linker. A detailed, step-by-step protocol is typically found in the supplementary information of the primary research article describing its use. The general approach involves standard peptide coupling reactions.
General Protocol:
-
Activation of the C3-alkyne linker: The carboxylic acid group of the alkyne linker is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling with the AHPC core: The activated linker is then reacted with the free amine of the (S,R,S)-AHPC methyl ester.
-
Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the final this compound.
Synthesis of JWZ-5-13 via Click Chemistry
The terminal alkyne of this compound allows for its efficient conjugation to a target protein ligand containing an azide (B81097) group, such as an azido-functionalized CDK7 inhibitor, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Synthetic workflow for JWZ-5-13.
Experimental Protocol for CuAAC Reaction:
-
Reactant Preparation: Dissolve the azido-functionalized CDK7 inhibitor and this compound in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (B86663). In another vial, prepare a fresh aqueous solution of a reducing agent, such as sodium ascorbate (B8700270).
-
Reaction Initiation: Add the copper(II) sulfate solution to the mixture of the azide and alkyne, followed by the addition of the sodium ascorbate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the catalyst and other water-soluble components.
-
Purification: The final PROTAC, JWZ-5-13, is purified from the crude reaction mixture using preparative HPLC.
Biological Activity and Data Presentation
This compound itself is not biologically active in terms of protein degradation. Its function is to serve as a high-affinity VHL ligand and a versatile linker for the synthesis of active PROTACs. The biological activity is demonstrated by the final PROTAC molecule, JWZ-5-13.
In Vitro Activity of JWZ-5-13
The efficacy of JWZ-5-13 as a CDK7 degrader has been evaluated in various cancer cell lines. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50) for cell proliferation.
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Jurkat | < 100 | > 90 | 7-fold stronger than parent inhibitor | [Ji W, et al., 2024] |
| OVCAR3 | < 100 | > 90 | - | [Ji W, et al., 2024] |
| SUDHL5 | < 100 | > 90 | 7-fold stronger than parent inhibitor | [Ji W, et al., 2024] |
| Molt4 | < 100 | > 90 | 7-fold stronger than parent inhibitor | [Ji W, et al., 2024] |
| A549 | - | - | 7-fold stronger than parent inhibitor | [Ji W, et al., 2024] |
Experimental Protocol: Western Blotting for CDK7 Degradation
Western blotting is a standard technique to quantify the degradation of the target protein.
-
Cell Treatment: Seed the desired cancer cell line in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of JWZ-5-13 or a vehicle control (e.g., DMSO) for a specified period (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for CDK7. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative levels of CDK7, normalized to the loading control.
Signaling Pathway of CDK7 and its Degradation
CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex phosphorylates and activates other CDKs, thereby regulating cell cycle progression. CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. By inducing the degradation of CDK7, JWZ-5-13 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK7 signaling and its disruption by JWZ-5-13.
Conclusion
This compound is a critical and versatile chemical tool for the synthesis of VHL-based PROTACs. Its well-defined structure, incorporating a high-affinity E3 ligase ligand and a readily functionalizable alkyne linker, facilitates the rapid and efficient development of novel protein degraders. The successful synthesis of the potent CDK7 degrader, JWZ-5-13, underscores the utility of this building block in advancing the field of targeted protein degradation and developing new therapeutic strategies for cancer and other diseases. This guide provides a foundational resource for researchers aiming to leverage this powerful molecule in their drug discovery and chemical biology programs.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-Me-AHPC-amide-C3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[2][3]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing (S,R,S)-Me-AHPC-amide-C3-alkyne , a high-affinity VHL ligand conjugated to a C3-alkyne linker. This building block is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for the efficient and modular synthesis of VHL-based PROTACs.[4][5]
A notable example of a PROTAC synthesized using this linker is JWZ-5-13 , a potent and selective degrader of Cyclin-dependent kinase 7 (CDK7).[2][6][7] The protocols and data presented herein are designed to guide researchers in the synthesis and characterization of similar PROTACs.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of the CDK7-targeting PROTAC, JWZ-5-13, which incorporates the this compound linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | IC50 (Binding) | Cell Lines Tested |
| JWZ-5-13 | CDK7 | (S,R,S)-Me-AHPC | YKL-5-167 | <100 nM | ~100% | 20.1 nM | Jurkat, OVCAR3, SUDHL, Molt4 |
Table 1: Quantitative performance data for the CDK7-targeting PROTAC JWZ-5-13, synthesized using this compound. Data sourced from publicly available information.[8]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the synthesis process, the following diagrams have been generated.
Caption: VHL-Mediated Protein Degradation Pathway.
Caption: PROTAC Synthesis Workflow via Click Chemistry.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and an azide-functionalized target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials and Reagents
-
This compound (VHL ligand-linker)
-
Azide-functionalized target protein ligand (e.g., an azide-modified version of YKL-5-167 for CDK7)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (tBuOH), and deionized water
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the coupling of the alkyne-containing VHL ligand with an azide-functionalized target protein ligand.
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of DMSO.
-
In a separate vial, dissolve the azide-functionalized target protein ligand (1.0-1.2 equivalents) in DMSO.
-
-
Preparation of Catalyst and Reducing Agent:
-
Prepare a fresh stock solution of sodium ascorbate (0.5 M) in deionized water.
-
Prepare a stock solution of CuSO₄·5H₂O (0.1 M) in deionized water.
-
Prepare a stock solution of THPTA or TBTA (0.1 M) in DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the solution of this compound.
-
To this, add the solution of the azide-functionalized target protein ligand.
-
Add a solvent mixture of tBuOH and deionized water (e.g., 1:1 v/v) to achieve a final reaction concentration of approximately 10-20 mM.
-
Add the THPTA or TBTA solution (0.1 equivalents).
-
Add the sodium ascorbate solution (0.2-0.5 equivalents).
-
Finally, add the CuSO₄·5H₂O solution (0.1 equivalents) to initiate the reaction. The solution may change color.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product and the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DMSO and filter to remove any solids.
-
Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid.
-
Collect the fractions containing the pure PROTAC.
-
-
Product Characterization:
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR (¹H and ¹³C) spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Characterization of PROTAC-induced Protein Degradation
This protocol outlines a general method for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture:
-
Culture the selected cancer cell line (e.g., Jurkat for CDK7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
PROTAC Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in DMSO, and then further dilute in the cell culture medium to the desired final concentrations (e.g., 1 nM to 10 µM).
-
Treat the cells with the different concentrations of the PROTAC or a DMSO vehicle control for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK7) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The use of this compound provides a versatile and efficient entry point for the synthesis of potent VHL-recruiting PROTACs. The alkyne functionality allows for the straightforward implementation of click chemistry, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The provided protocols offer a robust framework for the synthesis, purification, and biological evaluation of these next-generation therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and cellular models.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWZ-5-13 | CDK7 degrader | Probechem Biochemicals [probechem.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe JWZ-5-13 | Chemical Probes Portal [chemicalprobes.org]
Revolutionizing Drug Discovery: A Detailed Guide to PROTAC Synthesis via Click Chemistry with Alkyne Linkers
For Immediate Release
Shanghai, China – December 5, 2025 – In a significant step forward for drug development, detailed application notes and protocols have been released, outlining a robust and efficient method for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using click chemistry with alkyne linkers. This release provides researchers, scientists, and drug development professionals with a comprehensive guide to harnessing this powerful technology for targeted protein degradation.
PROTACs represent a groundbreaking therapeutic modality, functioning as heterobifunctional molecules that induce the degradation of specific target proteins.[1] They achieve this by coopting the cell's own ubiquitin-proteasome system, effectively tagging unwanted proteins for destruction.[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3]
The application of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these complex molecules.[4] This chemical reaction is highly efficient, proceeds under mild conditions, and tolerates a wide array of functional groups, making it an ideal strategy for the final conjugation step in PROTAC assembly.[3] The modularity offered by alkyne-functionalized linkers enables the rapid generation of diverse PROTAC libraries, which is crucial for optimizing linker length and composition to achieve maximal potency and selectivity.[5]
These newly released application notes provide a meticulous, step-by-step protocol for the synthesis of a PROTAC targeting the BRD4 protein, a key target in cancer therapy, utilizing a polyethylene (B3416737) glycol (PEG)-based alkyne linker.
Experimental Protocols
Part 1: Synthesis of Alkyne-Functionalized PEG Linker
While a variety of alkyne-PEG linkers are commercially available, this protocol details a straightforward laboratory synthesis.[6]
Materials and Reagents:
-
Tetraethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel, hexanes, and ethyl acetate (B1210297) for column chromatography
Procedure:
-
A solution of tetraethylene glycol in anhydrous THF is treated with sodium hydride at 0°C.
-
After 30 minutes, propargyl bromide is added dropwise.
-
The reaction is stirred for 16 hours at room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified via silica gel column chromatography.
Part 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction, conjugating the alkyne-functionalized linker with an azide-bearing E3 ligase ligand and the POI-binding ligand.
Materials and Reagents:
-
Alkyne-functionalized PEG linker
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
POI-binding ligand (e.g., JQ1 derivative for BRD4)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
Solvent (e.g., t-butanol/water or DMF)
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
The alkyne-functionalized linker and the azide-functionalized E3 ligase ligand are dissolved in the chosen solvent.
-
Freshly prepared aqueous solutions of sodium ascorbate and CuSO₄·5H₂O are added sequentially to initiate the reaction.[7]
-
The mixture is stirred at room temperature for 1 to 24 hours, with progress monitored by LC-MS.
-
The final PROTAC is purified by preparative HPLC.
Quantitative Data Summary
The following tables provide an overview of typical reaction conditions and the biological activity of representative BRD4-targeting PROTACs.
Table 1: Representative Reaction Conditions for CuAAC in PROTAC Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Alkyne-linker, Azide-ligand | [8] |
| Stoichiometry | 1:1.1 to 1:1.5 (Alkyne:Azide) | [8] |
| Catalyst | CuSO₄·5H₂O (1-10 mol%) | [8] |
| Reducing Agent | Sodium Ascorbate (10-50 mol%) | [8] |
| Ligand (optional) | THPTA (1-10 mol%) | [8] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 1 - 24 hours |[8] |
Table 2: Biological Activity of Representative BRD4-targeting PROTACs
| PROTAC | E3 Ligase Ligand | DC₅₀ Value | Cell Line | Reference |
|---|---|---|---|---|
| PROTAC 1 | Pomalidomide | < 1 nM | Burkitt's Lymphoma | [2] |
| PROTAC 2 | Pomalidomide | ~100 nM | AML cells | [2] |
| PROTAC 3 | Pomalidomide | 0.1-0.3 nM | RS4;11 leukemia | [2] |
| PROTAC 17 | VHL | < 1 µM | HeLa |[2] |
Visualizing the Process and Mechanism
To further elucidate the synthesis and mechanism of action, the following diagrams have been generated.
Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of (S,R,S)-Me-AHPC-amide-C3-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of (S,R,S)-Me-AHPC-amide-C3-alkyne, a derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, featuring a terminal alkyne for bioconjugation.[1][2] This compound is of significant interest in the development of targeted therapies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne group allows for highly specific and efficient covalent linkage to azide-modified molecules via "click chemistry".[3][4][5]
The protocols outlined below describe two primary methods for the conjugation of this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8] These methods are widely applicable for linking this VHL ligand to various molecules such as fluorescent dyes, biotin, or larger biomolecules like peptides and proteins to facilitate research in drug discovery and chemical biology.[9][10]
Chemical Structure
While the exact structure of "this compound" is not explicitly available in public databases, it can be inferred from its components. "(S,R,S)-AHPC-Me" is a known VHL ligand.[1][2] The "amide-C3-alkyne" modification suggests the attachment of a but-3-ynamide group to the primary amine of the (S,R,S)-AHPC-Me core.
Experimental Protocols
Two primary protocols are provided for the conjugation of this compound to an azide-containing molecule of interest.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating terminal alkynes and azides, forming a stable triazole linkage.[7][11][12][13] This protocol is suitable for a broad range of molecules, however, the copper catalyst can be cytotoxic, making it less ideal for reactions in living cells.[6]
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1.0 equivalent).
-
Add the azide-functionalized molecule solution (1.0-1.2 equivalents).
-
Add the chosen solvent to achieve the desired final reaction concentration (typically 1-10 mM).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[11]
-
-
Initiation and Incubation:
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), reacting with an azide (B81097).[6][8][14] This method is bioorthogonal and suitable for applications in living systems due to the absence of a toxic metal catalyst.[6][8] For this protocol, the azide would be on the (S,R,S)-Me-AHPC derivative and the alkyne would be a strained alkyne on the molecule of interest. For the purpose of this guide, we will assume the user has access to an azide-modified (S,R,S)-Me-AHPC and a DBCO-modified molecule.
Materials:
-
Azide-modified (S,R,S)-Me-AHPC
-
DBCO-functionalized molecule of interest
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
-
Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azide-modified (S,R,S)-Me-AHPC in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified (S,R,S)-Me-AHPC solution (1.0 equivalent).
-
Add the DBCO-functionalized molecule solution (1.0-1.5 equivalents).
-
Add the appropriate buffer or solvent to reach the desired final concentration.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.[6]
-
Monitor the reaction progress using analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic methods to remove any unreacted starting materials.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from conjugation experiments.
| Reaction Parameter | CuAAC | SPAAC |
| Reactant 1 | This compound | Azide-modified (S,R,S)-Me-AHPC |
| Reactant 2 | Azide-functionalized molecule | DBCO-functionalized molecule |
| Equivalents of Reactant 2 | 1.0 - 1.2 | 1.0 - 1.5 |
| Catalyst | CuSO₄/Sodium Ascorbate | None |
| Ligand | THPTA or TBTA | None |
| Solvent | DMSO, DMF, t-BuOH/H₂O | PBS, DMSO, DMF |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time (hours) | 1 - 12 | 1 - 24 |
| Typical Yield (%) | > 90% | > 85% |
| Purity (%) | > 95% (after purification) | > 95% (after purification) |
| Analytical Method | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress and confirm product mass | A new peak with the expected mass of the conjugate should appear, while the starting material peaks decrease. |
| HPLC | Assess purity and quantify product yield | A major peak corresponding to the purified conjugate with purity >95%. |
| NMR | Structural confirmation of the final conjugate | Spectra consistent with the proposed structure of the conjugated product, showing characteristic triazole protons. |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound.
Signaling Pathway Context
The (S,R,S)-Me-AHPC core of the molecule is a ligand for the VHL E3 ubiquitin ligase. This is relevant in the context of PROTACs, which bring a target protein into proximity with an E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jcmarot.com [jcmarot.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. broadpharm.com [broadpharm.com]
Application Notes & Protocols: VHL-based PROTACs in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] A PROTAC consists of two ligands connected by a linker: one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, offering a selective and potent mechanism for degrading oncoproteins.[][6][7] This document provides detailed application notes, quantitative data, and experimental protocols for the use of VHL-based PROTACs in cancer research.
General Mechanism of Action
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (VHL, elongins B and C, cullin 2, and RING box protein 1).[8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act again.[]
Applications & Case Studies
VHL-based PROTACs have shown significant promise in preclinical and clinical settings for various cancers. Two leading examples are ARV-110 and ARV-471, targeting the androgen and estrogen receptors, respectively.
Case Study 1: ARV-110 (Bavdegalutamide) for Prostate Cancer
ARV-110 is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[9][10][11] It has shown efficacy in models resistant to conventional AR inhibitors like enzalutamide.[11][12]
Preclinical & Clinical Data Summary for ARV-110
| Parameter | Cell Line / Patient Population | Value | Reference |
| DC50 (AR Degradation) | VCaP Cells | ~1 nM | [11] |
| In Vivo Degradation | Mouse Xenograft Models (1 mg/kg) | >90% | [11] |
| PSA50 Response | mCRPC Patients (AR T878X/H875Y mutations) | 46% | [9] |
| RECIST Partial Response | mCRPC Patients (Evaluable) | 2 of 7 patients | [9] |
| Safety | Phase 1/2 Clinical Trial | Acceptable Safety Profile | [13] |
DC50: Half-maximal degradation concentration. PSA50: ≥50% reduction in prostate-specific antigen levels. mCRPC: metastatic Castration-Resistant Prostate Cancer. RECIST: Response Evaluation Criteria in Solid Tumors.
Case Study 2: ARV-471 (Vepdegestrant) for Breast Cancer
ARV-471 is an orally bioavailable PROTAC that targets the Estrogen Receptor (ER) for degradation.[14] It is being developed for patients with ER+/HER2- locally advanced or metastatic breast cancer.[12][14]
Preclinical & Clinical Data Summary for ARV-471
| Parameter | Cell Line / Patient Population | Value | Reference |
| DC50 (ER Degradation) | ER+ Breast Cancer Cell Lines | 1.8 nM | [12] |
| Max ER Degradation | Patient Biopsies | up to 89% | [9][15] |
| Clinical Benefit Rate | ER+/HER2- mBC Patients (Evaluable) | 40% - 42% | [9][14][15] |
| Tumor Growth Inhibition | MCF7 Xenograft Model (Combination w/ CDK4/6i) | 131% | [12] |
mBC: metastatic Breast Cancer. CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor.
Experimental Protocols
Evaluating the efficacy of a VHL-based PROTAC involves a series of in vitro and cellular assays to confirm target engagement, degradation, and downstream biological effects.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][16]
Materials:
-
Cancer cell line of interest
-
VHL-based PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates (6-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system[1]
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[17] Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.[2]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax (maximum degradation) values.[2]
Protocol 2: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[18] It is used to determine the half-maximal inhibitory concentration (IC50) of the PROTAC.
Materials:
-
Cancer cell line of interest
-
VHL-based PROTAC compound and vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in 90-100 µL of medium in an opaque-walled 96-well plate.[4] Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the respective wells.[18]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[4]
-
Assay:
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[4]
-
Analysis: Subtract the background luminescence (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control and use the dose-response curve to determine the IC50 value.[4]
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify PROTAC engagement with its target in real-time.[19] It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescent tracer that binds the same protein (acceptor). A PROTAC that enters the cell and engages the target will compete with the tracer, causing a decrease in the BRET signal.[20]
Materials:
-
HEK293 cells (or other suitable cell line)
-
VHL-NanoLuc® Fusion Vector (or target-specific fusion vector)
-
Transfection reagent (e.g., FuGENE® HD)
-
White, non-binding 96-well plates
-
NanoBRET™ Tracer and Substrate
-
PROTAC compound
Procedure (Summarized from Promega Protocol):
-
Transfection: Transfect cells with the appropriate NanoLuc® fusion vector and plate them in 96-well plates. Incubate for ~24 hours.
-
Compound Preparation: Prepare serial dilutions of the PROTAC compound in assay medium.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
PROTAC Treatment: Add the serially diluted PROTAC to the wells. Mix gently on an orbital shaker.[19]
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37°C.[19]
-
Substrate Addition & Measurement: Equilibrate the plate to room temperature. Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (e.g., 610 nm) emission signals using a dual-filtered luminometer.[19]
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in this ratio indicates target engagement by the PROTAC. Plot the ratio against the PROTAC concentration to determine the IC50 for target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 14. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. selvita.com [selvita.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. selvita.com [selvita.com]
Application Notes and Protocols for the Degradation of Specific Proteins Using (S,R,S)-Me-AHPC-amide-C3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Me-AHPC-amide-C3-alkyne is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled with a C3-alkyne linker. This functionalized linker allows for the straightforward conjugation to a ligand of a specific protein of interest (POI) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs synthesized from this building block can selectively tag a target protein for degradation, offering a powerful tool for studying protein function and as a potential therapeutic modality.
One notable application of this compound is in the synthesis of JWZ-5-13, a potent and selective degrader of Cyclin-dependent Kinase 7 (CDK7)[1][2][3][4]. CDK7 is a crucial enzyme involved in the regulation of the cell cycle and transcription, making it an attractive target in oncology[5][6][7]. The degradation of CDK7 by JWZ-5-13 leads to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this approach[6][7].
These application notes provide detailed protocols for the synthesis of a CDK7-targeting PROTAC using this compound, and for the subsequent cellular assays to evaluate its efficacy in protein degradation and its impact on cell viability.
Data Presentation
The following tables summarize the quantitative data for the CDK7 degrader, JWZ-5-13, which is synthesized using this compound.
Table 1: In Vitro Activity and Cellular Degradation Efficacy of JWZ-5-13
| Parameter | Target | Value | Cell Lines | Assay Type | Reference |
| IC50 | CDK7 | 20 nM | - | In vitro Adapta Eu kinase assay | [1] |
| DC50 | CDK7 | < 100 nM | Jurkat, OVCAR3, SUDHL, Molt4 | Western Blot | [1] |
| Dmax | CDK7 | 100% | Jurkat, OVCAR3, SUDHL, Molt4 | Western Blot | [1] |
| Degradation Time | CDK7 | Degradation observed within 6 hours | Jurkat, OVCAR3, SUDHL, Molt4 | Western Blot | [1] |
Table 2: Selectivity and Cellular Effects of JWZ-5-13
| Parameter | Description | Result | Cell Lines | Assay Type | Reference |
| Selectivity | Effect on other CDK family members (CDK1, 2, 4, 5, 6, 8, 9) | Minimal effect on other CDKs | OVCAR3 | Proteome-wide analysis | [1] |
| Cell Proliferation | Inhibition of cell growth compared to parent inhibitor | 7-fold stronger inhibition | Jurkat, SUDHL5, Molt4, A549 | Cell Viability Assay | [1] |
Experimental Protocols
Protocol 1: Synthesis of a CDK7-Targeting PROTAC (JWZ-5-13) via Click Chemistry
This protocol describes the synthesis of the CDK7 degrader JWZ-5-13 by conjugating the VHL ligand-linker, this compound, with an azide-functionalized CDK7 inhibitor (e.g., an azide-modified derivative of YKL-5-167).
Materials:
-
This compound
-
Azide-functionalized CDK7 inhibitor (e.g., Azido-YKL-5-167)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized CDK7 inhibitor in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of this compound and 1 equivalent of the azide-functionalized CDK7 inhibitor.
-
Add DMSO to achieve a final reaction concentration of approximately 10 mM.
-
In a separate tube, pre-mix 0.1 equivalents of CuSO4 and 0.5 equivalents of THPTA.
-
Add the CuSO4/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding 1 equivalent of sodium ascorbate.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC (JWZ-5-13) as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for Quantifying CDK7 Degradation
This protocol details the procedure for assessing the degradation of CDK7 in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, OVCAR3)
-
Complete cell culture medium
-
Synthesized CDK7 PROTAC (JWZ-5-13)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK7 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the CDK7 PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for the desired time points (e.g., 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK7 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK7 band intensity to the corresponding loading control.
-
Calculate the percentage of CDK7 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the CDK7 PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized CDK7 PROTAC
-
DMSO (vehicle control)
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the CDK7 PROTAC in culture medium.
-
Add the diluted PROTAC or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Visualizations
PROTAC Mechanism of Action
References
Application Note: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[3][4][5] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][6] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI, which marks it for destruction by the 26S proteasome.[1][2][4][7]
Western blotting is an indispensable and widely used biochemical technique to verify and quantify the efficacy of a PROTAC.[3][5][8] It allows for the direct visualization and measurement of the target protein's abundance in cells following PROTAC treatment.[1] Through dose-response and time-course experiments analyzed by Western blot, key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) can be determined, providing crucial insights into the PROTAC's potency, efficiency, and kinetics.[1][9][10]
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation. The PROTAC molecule brings the target protein and an E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to attach ubiquitin tags to the target protein, marking it for degradation by the proteasome.
Experimental Protocols
I. Western Blot Experimental Workflow
The diagram below outlines the sequential steps involved in performing a Western blot to assess PROTAC-induced protein degradation.
II. Detailed Step-by-Step Methodology
This protocol provides a comprehensive guide for quantifying target protein degradation following PROTAC treatment.
A. Materials and Reagents
-
Cell Line: Appropriate cell line expressing the protein of interest.
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: Solvent used for PROTAC (e.g., DMSO).[1]
-
Cell Culture Medium: e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Buffers:
-
Protein Assay: BCA or Bradford protein assay kit.[11]
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.[11]
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer.[1][12]
-
Antibodies:
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[3]
-
Equipment: Electrophoresis and transfer apparatus, chemiluminescence imaging system.[3]
B. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[11][12]
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC compound in fresh cell culture medium from the stock solution.
-
Cell Treatment:
-
For Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a fixed time period (e.g., 16 or 24 hours).[11][12]
-
For Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).[11][12]
-
Always include a vehicle-only control (e.g., 0.1% DMSO) for each experiment.[1]
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the specified duration.[1]
C. Cell Lysis and Protein Quantification
-
Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][3]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.[11]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[1][3]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][12]
-
Supernatant Transfer: Carefully transfer the supernatant (protein extract) to a new, clean tube.[1][3]
-
Quantification: Determine the protein concentration of each sample using a BCA or similar protein assay according to the manufacturer's instructions.[3]
D. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[11]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[1][11]
-
Loading: Load equal amounts of protein (e.g., 20-30 µg) into each lane of an SDS-PAGE gel. Include a molecular weight marker in one lane.[3][11]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.[1][3]
E. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][3]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][3] The optimal antibody dilution must be determined empirically.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.[1][12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[3][12]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[1][3]
-
Loading Control: Strip the membrane and re-probe for a loading control protein (e.g., GAPDH) or use a separate gel to ensure equal protein loading across all lanes.[3]
Data Presentation and Analysis
Quantitative Data Summary
Band intensities are quantified using densitometry software (e.g., ImageJ).[11] The intensity of the target protein band is normalized to its corresponding loading control band. The percentage of protein degradation is then calculated relative to the vehicle-treated control sample.[1]
Table 1: Representative Data for a Dose-Response Experiment (Cells treated for 24 hours with varying concentrations of a hypothetical PROTAC)
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.55 | 45% |
| 50 | 0.18 | 82% |
| 100 | 0.09 | 91% |
| 500 | 0.06 | 94% |
| 1000 | 0.06 | 94% |
Table 2: Representative Data for a Time-Course Experiment (Cells treated with 100 nM of a hypothetical PROTAC for various durations)
| Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.75 | 25% |
| 4 | 0.41 | 59% |
| 8 | 0.15 | 85% |
| 16 | 0.08 | 92% |
| 24 | 0.09 | 91% |
Troubleshooting Common Western Blot Issues
This flowchart provides a logical guide for troubleshooting common problems encountered during the Western blot analysis of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. selvita.com [selvita.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Designing PROTACS with Variable Linker Lengths and Compositions: Application Notes and Protocols
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4][5]
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[2][3] Optimizing the linker's length, composition, and attachment points is a crucial step in the development of potent and selective protein degraders.[6][7] This document provides detailed application notes on linker design strategies and protocols for the synthesis and evaluation of PROTACs with varying linker characteristics.
PROTAC Mechanism of Action
Application Notes: The Critical Role of the Linker
Linker Length
The length of the linker is a paramount factor for PROTAC potency.[4] An optimal length is required to correctly orient the POI and E3 ligase for efficient ubiquitin transfer.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[4][6]
-
Too Long: Conversely, an excessively long linker may lead to the formation of unproductive ternary complexes where the necessary lysine (B10760008) residues on the POI are not positioned correctly for ubiquitination.[4]
-
Optimal Length: The ideal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[4][8]
Table 1: Impact of Linker Length on Degradation Efficiency (Case Studies)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation (DC50 / Dmax) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | [9][10] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | Most Potent | [8][9][10] |
| Estrogen Receptor α (ERα) | VHL | PEG | 19 | Reduced Potency | [10] |
| p38α MAPK | VHL | Alkyl/PEG | Variable | Isoform-selective degradation observed | [6] |
| CRABP-II | CRBN | PEG | Short | Selective for CRABP-II | [6] |
| CRABP-I | CRBN | PEG | Long | Selective for CRABP-I | [6] |
Linker Composition
The chemical makeup of the linker influences key physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[][12]
-
Alkyl Chains: These provide flexibility but are hydrophobic, which can decrease aqueous solubility while potentially improving cell permeability.[12][13]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are the most common type, imparting hydrophilicity and flexibility. This enhances aqueous solubility, a common challenge for large PROTAC molecules.[1][8][12]
-
Rigid Linkers: Incorporating rigid moieties like phenyl groups, piperazines, or alkynes can reduce the conformational flexibility of the PROTAC.[][12] This can pre-organize the molecule into a bioactive conformation, potentially improving ternary complex stability and potency.[12][14]
The composition also affects cell permeability by influencing the PROTAC's ability to adopt folded conformations that shield polar surface area.[15][16][17] Linkers that facilitate intramolecular hydrogen bonds or other interactions can promote these "chameleonic" properties, leading to higher permeability in nonpolar environments like the cell membrane.[15][18]
Table 2: Properties of Common PROTAC Linker Compositions
| Linker Type | Key Properties | Advantages | Disadvantages |
| Alkyl | Flexible, Hydrophobic | Simple synthesis, improves cell permeability | Poor aqueous solubility, susceptible to metabolism[12] |
| PEG | Flexible, Hydrophilic | Enhances aqueous solubility, well-established chemistry[1] | Can sometimes decrease cell permeability if too hydrophilic |
| Rigid (e.g., Phenyl, Piperazine) | Constrained, Rigid | Pre-organizes conformation, can improve potency and stability[12][14] | More complex synthesis, may limit target scope |
Linker Attachment Points
The choice of where to attach the linker to the POI and E3 ligands is crucial and should be guided by the solvent-exposed areas of the ligand-protein interfaces.[6] An improper attachment point can disrupt binding to one or both proteins, rendering the PROTAC inactive. Furthermore, varying the attachment site can lead to differential recruitment of the E3 ligase, resulting in altered target selectivity, as demonstrated with p38 MAPK isoforms.[6]
Experimental Workflow for PROTAC Evaluation
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Library via Amide Coupling
Objective: To synthesize a series of PROTACs with varying linker lengths for structure-activity relationship (SAR) studies.
Materials:
-
POI ligand with a carboxylic acid or amine handle.
-
E3 ligase ligand (e.g., pomalidomide-NH2) with an amine or carboxylic acid handle.
-
Bifunctional linkers of varying lengths (e.g., H2N-PEGn-COOH).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Purification: Preparative HPLC, LC-MS for analysis.
Methodology:
-
First Coupling Reaction: a. Dissolve the E3 ligase ligand (1 eq) and the bifunctional linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC. e. Confirm the mass of the product by LC-MS.
-
Second Coupling Reaction: a. Dissolve the purified E3 ligase-linker intermediate (1 eq) and the POI ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Purify the final PROTAC product by preparative HPLC. e. Characterize the final product by LC-MS and NMR.
-
Repeat steps 1-2 with linkers of different lengths to generate a library.
Protocol 2: Western Blotting for Target Protein Degradation
Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[4]
Materials:
-
Cancer cell line expressing the POI.
-
Complete cell culture medium.
-
PROTAC compounds dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
Methodology:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of PROTAC compounds (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 12, 24, 48 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells on ice with RIPA buffer. Scrape and collect the lysate. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: a. Strip the membrane and re-probe with the loading control antibody. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the POI band intensity to the loading control. d. Calculate the percentage of protein remaining relative to the vehicle control and plot dose-response curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: Ternary Complex Formation Assay using Fluorescence Polarization (FP)
Objective: To measure the binding affinity and cooperativity of PROTAC-mediated ternary complex formation.[19]
Materials:
-
Purified recombinant POI.
-
Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).[19]
-
Fluorescently labeled ligand/probe for either the POI or the E3 ligase.
-
PROTAC compounds.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Microplate reader with FP capabilities.
Methodology:
-
Binary Binding Assays: a. First, determine the binary binding affinity (Kd) of the fluorescent probe to its respective protein (e.g., FAM-labeled HIF-1α peptide to VCB complex). b. In a microplate, add a fixed concentration of the protein and the fluorescent probe. c. Titrate increasing concentrations of the unlabeled E3 ligand portion of the PROTAC to compete off the probe and determine its IC50, which can be converted to a Ki. d. Repeat for the POI and its corresponding ligand.
-
Ternary Complex Formation Assay: a. In a microplate, add a fixed concentration of the E3 ligase complex (e.g., VCB) and its fluorescent probe. b. Add a fixed, non-saturating concentration of the POI. c. Titrate increasing concentrations of the PROTAC compound. d. The formation of a stable ternary complex will be observed as an increase in fluorescence polarization due to the increased molecular size of the complex.
-
Data Analysis: a. Plot the change in millipolarization (mP) units against the PROTAC concentration. b. Fit the data to a suitable binding model to determine the ternary complex affinity (Kd, ternary). c. Calculate the cooperativity (α), which is the ratio of the binary binding affinities to the ternary affinity. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[20]
Table 3: Comparison of Biophysical Techniques for Ternary Complex Characterization
| Technique | Principle | Information Provided | Throughput |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe upon binding | Binding affinity (Kd), Cooperativity (α)[19] | High |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface | Real-time kinetics (kon, koff), Affinity (Kd)[] | Medium |
| Isothermal Titration Calorimetry (ITC) | Heat change upon molecular binding | Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (Kd), Cooperativity[19] | Low |
| NanoBRET™ | Bioluminescence resonance energy transfer in live cells | Live-cell ternary complex formation and kinetics[22][23] | High |
Conclusion
The linker is a central component in PROTAC design, with its length and composition playing pivotal roles in determining the molecule's overall success.[2][3] A systematic approach to linker optimization, involving the synthesis of focused libraries with variable lengths and compositions, is essential. This must be coupled with a robust suite of biochemical and cellular assays to evaluate ternary complex formation, protein degradation, and downstream cellular effects. The protocols and data presented here provide a framework for researchers to rationally design and evaluate novel PROTACs, accelerating the development of this promising therapeutic class.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 22. researchgate.net [researchgate.net]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes: In Vitro Ubiquitination Assays for Proteolysis Targeting Chimeras (PROTACs)
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
In vitro ubiquitination assays are a cornerstone in the development and characterization of PROTACs. These assays provide direct evidence of a PROTAC's mechanism of action by reconstituting the key components of the ubiquitination cascade in a cell-free environment.[2] By directly measuring the ubiquitination of the target protein, researchers can confirm the formation of a productive ternary complex (E3 ligase-PROTAC-POI), assess the efficiency of the PROTAC, and troubleshoot potential issues before moving into more complex cellular models.[4]
This document provides detailed protocols for performing in vitro ubiquitination assays for PROTACs, focusing on a Western blot-based detection method. It also includes quantitative data for key reaction components and visualizations to illustrate the underlying pathways and experimental workflows.
PROTAC Mechanism of Action
The diagram below illustrates the signaling pathway of PROTAC-mediated protein ubiquitination. The PROTAC molecule acts as a bridge to bring the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3][5]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a standard in vitro ubiquitination assay using Western blotting for detection.
Reagents and Materials
A comprehensive list of necessary reagents and suggested concentrations is provided in the tables below. It is crucial to thaw all enzymes and proteins on ice.
Table 1: Core Reaction Components
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Rxn |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 nM | 1.25 µL |
| E2 Conjugating Enzyme (e.g., UbcH5b) | 5 µM | 250 nM | 1.25 µL |
| E3 Ubiquitin Ligase (e.g., VHL or CRBN complex) | 2.5 µM | 100 nM | 1.0 µL |
| Target Protein of Interest (POI) | 5 µM | 250 nM | 1.25 µL |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM | 2.0 µL |
| ATP | 100 mM | 5 mM | 1.25 µL |
| PROTAC | 200 µM (in DMSO) | 10 µM | 1.25 µL |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 µL |
| ddH₂O | - | - | To 25 µL |
Table 2: Buffer and Solution Composition
| Solution | Composition |
| 10X Ubiquitination Buffer | 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT |
| 1X Ubiquitination Buffer | 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT |
| 4X SDS-PAGE Loading Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue |
| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST |
Experimental Workflow
The following diagram outlines the key steps of the in vitro ubiquitination assay, from reaction setup to data analysis.
Detailed Protocol
-
Thaw Components : On ice, thaw all enzymes (E1, E2, E3), the target protein (POI), ubiquitin, and ATP. Briefly centrifuge vials to collect contents.[2]
-
Prepare Master Mix : To ensure consistency, prepare a master mix of common reagents. For one 25 µL reaction, combine the components as listed in Table 1, excluding the E3 ligase and PROTAC.
-
Assemble Final Reactions : In separate microcentrifuge tubes on ice, add the master mix. Then, add the E3 ligase complex.
-
Initiate the Reaction : Add the PROTAC (or DMSO for the vehicle control) to the respective tubes. Mix gently by pipetting.
-
Incubation : Incubate the reactions at 37°C for 60-120 minutes. The optimal time may need to be determined empirically.
-
Quench Reaction : Stop the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer to each 25 µL reaction.
-
Denature Proteins : Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This antibody will detect both the unmodified POI and higher molecular weight ubiquitinated species.[2]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[2]
Control Reactions
It is critical to include the following controls to validate the assay results:
Table 3: Essential Control Reactions
| Control | Description | Expected Outcome |
| - PROTAC | DMSO vehicle is used instead of the PROTAC. | No or minimal ubiquitination of the POI. |
| - E1 | E1 activating enzyme is replaced with buffer. | No ubiquitination, confirming ATP and E1 dependence. |
| - E3 | E3 ligase is replaced with buffer. | No ubiquitination, confirming E3 dependence. |
| - POI | The target protein is omitted. | No ubiquitination signal at the expected molecular weight. |
| - ATP | ATP is omitted from the reaction. | No ubiquitination, confirming energy dependence. |
Data Presentation and Interpretation
The primary output of this assay is a Western blot. Successful PROTAC-mediated ubiquitination is visualized as a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI.[2]
Data Analysis:
-
Qualitative Assessment : Compare the ubiquitination pattern in the complete reaction lane with the control lanes. A clear increase in higher molecular weight species in the presence of the PROTAC indicates successful activity.
-
Quantitative Analysis : Densitometry can be used to quantify the intensity of the ubiquitinated bands relative to the unmodified POI band or a loading control. This allows for a more quantitative comparison of different PROTACs or concentrations.
Troubleshooting:
Table 4: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or protein. | Test the activity of individual components. Ensure proper storage and handling. |
| Non-productive ternary complex. | The PROTAC may bring the E3 and POI together in a conformation not suitable for ubiquitin transfer. Redesigning the linker may be necessary.[4] | |
| PROTAC instability. | Assess the stability of the PROTAC in the assay buffer. | |
| High background ubiquitination in controls | E3 ligase auto-ubiquitination. | This is a known phenomenon. The PROTAC-dependent signal should be clearly distinguishable. |
| Contaminating ubiquitin ligases. | Ensure the purity of all recombinant proteins. |
Logical Relationships in PROTAC Activity
The successful degradation of a target protein by a PROTAC is dependent on a series of sequential and interconnected events. The following diagram illustrates the logical flow from PROTAC introduction to target degradation, highlighting key decision points and potential failure modes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S,R,S)-Me-AHPC-amide-C3-alkyne PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTACs synthesized with (S,R,S)-Me-AHPC-amide-C3-alkyne . This molecule is an E3 ligase ligand-linker conjugate that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein of interest. Low degradation efficacy is a common challenge in PROTAC development. This guide offers a systematic approach to identifying and resolving potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a ligand that binds to the VHL E3 ubiquitin ligase, connected to a three-carbon linker with a terminal alkyne group. The alkyne allows for the straightforward attachment of a "warhead" – a ligand that binds to your specific protein of interest (POI). The resulting PROTAC acts as a bridge, bringing the POI and the VHL E3 ligase together to form a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
Q2: I am observing low or no degradation of my target protein. What are the most common causes?
Low PROTAC efficacy can stem from several factors. The most common issues include:
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its target.
-
Lack of Target Engagement: The warhead of your PROTAC may not be binding to the target protein with sufficient affinity inside the cell.
-
Inefficient Ternary Complex Formation: Even with binary target and E3 ligase binding, the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL) might be inefficient.[1]
-
Suboptimal Ubiquitination: The geometry of the ternary complex may not be suitable for the efficient transfer of ubiquitin to the target protein.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, leading to reduced degradation.[1]
-
Low VHL Expression: The cell line you are using may not express sufficient levels of the VHL E3 ligase.
Q3: How can I confirm that my PROTAC is working through the intended VHL-mediated proteasomal degradation pathway?
To validate the mechanism of action, you should perform control experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of your target protein.[2] Additionally, competition experiments with an excess of a free VHL ligand can also prevent ternary complex formation and rescue target protein levels.[2]
Troubleshooting Guide for Low PROTAC Efficacy
A systematic approach is crucial for troubleshooting poor PROTAC performance. The following workflow outlines a series of experiments to pinpoint the step at which your PROTAC may be failing.
Caption: A systematic workflow for troubleshooting low PROTAC efficacy.
Data Presentation: Quantitative Benchmarks for VHL-based PROTACs
While the specific performance of your PROTAC will depend on the target protein and cell line, the following table provides reference DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for other VHL-based PROTACs to serve as a benchmark.
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12D | AGS | 7.49 | >95 | [3] |
| KRAS G12D | SNU-1 | 19.77 | Not Reported | [3] |
| KRAS G12D | HPAF-II | 52.96 | Not Reported | [3] |
| PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [4] |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [4] |
| PI3Kγ | THP-1 | 88.4 | >70 | [4] |
| HDAC1 | HCT116 | 550 | 77 | [5] |
| HDAC3 | HCT116 | 530 | 66 | [5] |
Experimental Protocols
Here are detailed methodologies for the key experiments outlined in the troubleshooting workflow.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that your PROTAC can bind to its intended target protein within a live cell environment.
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that also binds to the target protein acts as the energy acceptor. When the tracer binds to the target, Bioluminescence Resonance Energy Transfer (BRET) occurs. Your unlabeled PROTAC will compete with the tracer for binding, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation: Co-transfect cells with a plasmid expressing your target protein fused to NanoLuc® and a plasmid for a HaloTag®-E3 ligase fusion (optional, for ternary complex studies). Seed the transfected cells in a 96- or 384-well plate.
-
Compound Preparation: Prepare serial dilutions of your PROTAC in the assay medium.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells at a concentration optimized for your system.
-
PROTAC Treatment: Add the serially diluted PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >600 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
Caption: Principle of the NanoBRET™ target engagement assay.
Ternary Complex Formation Assay (TR-FRET)
This assay provides in vitro evidence of the formation of the Target-PROTAC-VHL ternary complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of the target protein and the VHL E3 ligase. One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescent dye). When the PROTAC brings the two proteins together, the donor and acceptor are in close proximity, allowing for FRET to occur.
Detailed Protocol:
-
Reagent Preparation: Label your purified target protein and the VHL-ElonginB-ElonginC (VCB) complex with appropriate donor and acceptor fluorophores.
-
PROTAC Dilution: Prepare a serial dilution of your PROTAC in the assay buffer.
-
Assay Assembly: In a microplate, combine the donor-labeled target protein and the acceptor-labeled VCB complex at optimized concentrations.
-
PROTAC Addition: Add the serially diluted PROTAC to the protein mixture. Include a no-PROTAC control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET ratio against PROTAC concentration is characteristic of ternary complex formation and can reveal the "hook effect".
Caption: PROTAC-induced ternary complex formation detected by TR-FRET.
In Vitro Ubiquitination Assay
This assay directly measures the ability of your PROTAC to induce the ubiquitination of the target protein by the VHL E3 ligase.
Principle: The assay reconstitutes the ubiquitination cascade in a test tube. The target protein, VHL complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP are combined. The addition of a functional PROTAC should lead to the poly-ubiquitination of the target protein, which can be detected by Western blot as a high-molecular-weight smear.
Detailed Protocol:
-
Reaction Setup: On ice, prepare a master mix containing 10X ubiquitination buffer, ATP, E1 enzyme, E2 enzyme (e.g., UBE2D2), ubiquitin, and your purified target protein.
-
Final Reactions: In separate tubes, aliquot the master mix. Add the purified VHL complex and either your PROTAC (at a final concentration of ~1-10 µM) or a DMSO vehicle control.
-
Control Reactions: It is critical to include controls such as reactions lacking E1, E3, or ATP to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE. Transfer to a membrane and probe with an antibody specific to your target protein. A high-molecular-weight ladder or smear above the band for the unmodified target protein indicates successful ubiquitination.
Caption: The PROTAC-mediated ubiquitination and degradation pathway.
By systematically working through these experimental protocols, researchers can effectively diagnose and address the underlying causes of low efficacy in their this compound-based PROTAC experiments, ultimately accelerating the development of potent and selective protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
addressing solubility and stability issues of VHL-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common solubility and stability challenges encountered with VHL-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my VHL-based PROTACs have poor aqueous solubility?
A1: VHL-based PROTACs are often large molecules that fall "beyond the rule of five," characterized by high molecular weight, a large total polar surface area (TPSA), and a high number of hydrogen bond donors.[1][2][3][4][5][6] Their inherent lipophilicity, often required for cell permeability, also contributes to poor solubility in aqueous solutions.[7] The structure of PROTACs, consisting of two ligands joined by a flexible linker, makes them poorly crystallizable, and their amorphous forms are often insoluble.[8][9]
Q2: How does poor solubility affect my experiments?
A2: Poor solubility can significantly impact the effective concentration of your PROTAC in cell culture media, leading to reduced or no target protein degradation.[10] It can also lead to inconsistent results between experiments and hinder the development of orally bioavailable drugs.[7]
Q3: What are the common strategies to improve the solubility of VHL-based PROTACs?
A3: Several strategies can be employed to enhance the solubility of VHL-based PROTACs:
-
Linker Modification: The linker connecting the VHL ligand and the target protein ligand plays a crucial role. Incorporating hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), piperidine, or piperazine (B1678402) can improve solubility.[][12][13][14]
-
Structural Modification of the VHL Ligand: Introducing solubilizing groups or creating a constrained six-membered ring in the peptidic scaffold of the VHL ligand can enhance aqueous solubility without compromising degradation activity.[1][2][3][4][5][6]
-
Formulation Strategies: Amorphous solid dispersions (ASDs) using polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have been shown to increase drug supersaturation.[8][9][15][16] Other strategies include the use of wetting agents like Poloxamer 188.
-
Prodrug Approach: A prodrug strategy can be employed to mask polar groups, which may increase the molecular weight but can significantly improve bioavailability.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[17] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[18] To avoid this, it is crucial to perform a detailed dose-response curve to identify the optimal concentration range for your PROTAC.[10]
Q5: My PROTAC is soluble, but I'm still not seeing degradation. What could be the issue?
A5: If solubility is not the issue, other factors could be at play:
-
Poor Cell Permeability: The PROTAC may not be effectively entering the cells.[10]
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or VHL inside the cell.[10]
-
Low VHL Expression: The cell line may not express sufficient levels of the VHL E3 ligase.[10]
-
Inactive Proteasome: The proteasome, which is responsible for degrading the ubiquitinated target protein, may be inactive.[10]
-
Instability of the PROTAC: The PROTAC molecule itself may be unstable in the experimental conditions.[]
Troubleshooting Guides
Issue 1: PROTAC Precipitates in Aqueous Buffer or Cell Culture Media
| Potential Cause | Recommended Action |
| Inherent Poor Solubility | 1. Confirm Solubility: Perform a kinetic solubility assay (see Experimental Protocols).[15] 2. Optimize Linker: If synthesizing new analogs, incorporate hydrophilic linkers (e.g., PEG, piperazine).[][12][14] 3. Modify VHL Ligand: Introduce solubilizing groups to the VHL ligand.[1][2][3][4][5][6] 4. Use Formulation Strategies: Prepare an amorphous solid dispersion (ASD) with a polymer like HPMCAS.[8][15][16] |
| Incorrect Solvent Preparation | 1. Ensure Complete Solubilization in DMSO: Make sure the PROTAC is fully dissolved in 100% DMSO before preparing further dilutions.[10] 2. Avoid Shock Precipitation: When diluting the DMSO stock into aqueous buffer, add it dropwise while vortexing to prevent the compound from crashing out. |
Issue 2: Inconsistent or No Target Degradation Observed
| Potential Cause | Recommended Action |
| Suboptimal PROTAC Concentration (Hook Effect) | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and rule out the hook effect.[10][17] |
| Inappropriate Treatment Duration | 1. Conduct a Time-Course Experiment: Measure target protein levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal degradation.[10] |
| Poor Cell Permeability | 1. Perform a Cellular Uptake Assay: Use techniques like LC-MS/MS to quantify the intracellular concentration of the PROTAC. |
| Lack of Target or VHL Engagement | 1. Confirm Target Binding: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to the target protein in cells.[10] 2. Confirm VHL Binding: Perform a competitive binding assay, such as a fluorescence polarization (FP) assay, using a fluorescently labeled VHL ligand.[19] |
| Insufficient VHL Expression | 1. Check VHL Protein Levels: Use Western blotting to confirm that the cell line expresses sufficient levels of VHL.[10] |
| Inactive Proteasome | 1. Use a Proteasome Inhibitor Control: Treat cells with a known proteasome inhibitor (e.g., MG132) as a positive control. This should prevent the degradation of a known proteasome substrate.[10] |
| PROTAC Instability | 1. Assess Chemical Stability: Incubate the PROTAC in relevant buffers (e.g., PBS, cell culture media) at 37°C and analyze its integrity over time using HPLC or LC-MS. 2. Evaluate Metabolic Stability: Incubate the PROTAC with liver microsomes or hepatocytes and monitor its degradation over time.[20] |
Quantitative Data Summary
Table 1: Examples of Solubility Enhancement Strategies for VHL-based PROTACs
| PROTAC | Modification Strategy | Fold Increase in Solubility | Reference |
| USP7 Degrader (PROTAC 40) | Addition of a dibasic piperazine to the VHL ligand | 170-fold | [1][2][5] |
| AZ1 (CRBN PROTAC) | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation | [8][9] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit L 100-55 | Pronounced supersaturation without precipitation | [15][16] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[15]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Dilution into Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the final desired PROTAC concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in light scattering compared to the buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.
Materials:
-
PROTAC of interest
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the PROTAC (at a final concentration of, for example, 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: Signaling pathway of VHL-based PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for the kinetic solubility assay.
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 6. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. precisepeg.com [precisepeg.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to steric hindrance during the formation of PROTAC-induced ternary complexes.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC development that may be attributed to steric hindrance.
Problem: Poor or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the productive association of the target protein, PROTAC, and E3 ligase.[1]
| Troubleshooting Steps | Detailed Methodology |
| Modify the Linker | Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths.[2] Even minor adjustments can significantly impact ternary complex formation and degradation efficacy.[2] A linker that is too short can cause steric clashes, while a linker that is too long may not effectively bring the proteins into proximity for ubiquitination.[3][4] Alter Linker Composition: Introduce different chemical moieties to modulate linker rigidity and conformational preferences.[2] For example, incorporating rigid elements like piperazine (B1678402) or flexible polyethylene (B3416737) glycol (PEG) chains can influence the geometry of the ternary complex.[2][5] |
| Modify the Ligands | Change Ligand Exit Vector: Alter the attachment point of the linker on either the target protein binder or the E3 ligase ligand.[3] The exit vector can significantly influence the relative orientation of the recruited proteins.[5] Remove or Replace Bulky Groups: If structural information is available, identify and replace bulky chemical groups on the PROTAC that may be causing steric clashes.[1] |
| Structural Analysis | Computational Modeling: Employ molecular docking and modeling to predict the ternary complex structure and identify potential steric hindrance.[1][6] This can provide a rational basis for designing new PROTAC variants.[7] |
Problem: High "Hook Effect" Observed
Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-ligase) dominates over the desired ternary complex, often exacerbated by poor cooperativity due to steric hindrance.[1][8][9]
| Troubleshooting Steps | Detailed Methodology |
| Improve Cooperativity | The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex, where the interaction between the two proteins stabilizes the PROTAC binding.[1] This can be achieved through rational linker design and modification of protein-protein interaction surfaces.[1] |
| Dose-Response Analysis | Conduct a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation before the "hook effect" becomes prominent.[9][10] |
Problem: Poor Degradation Efficacy Despite Good Binary Binding
Possible Cause: The geometry of the ternary complex is non-productive for ubiquitin transfer, even though the PROTAC can bind to both the target protein and the E3 ligase individually. This is often a result of steric constraints.[1]
| Troubleshooting Steps | Detailed Methodology |
| Systematic Linker Optimization | As detailed above, systematically vary the linker length, composition, and attachment points to explore different ternary complex conformations.[3][] |
| Alternative E3 Ligase | Consider using a different E3 ligase. The surface topology of the E3 ligase can influence the propensity for steric clashes with the target protein.[10] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that prevents the target protein, PROTAC, and E3 ligase from assembling into a productive ternary complex.[1] This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the complex.[1]
Q2: What are the signs that steric hindrance might be impacting my experiment?
A2: Common indicators include:
-
Weak or undetectable ternary complex formation in biophysical assays (e.g., SPR, ITC, FRET).[1]
-
A significant "hook effect" at high PROTAC concentrations.[1][8]
-
Negative cooperativity (α < 1), indicating that the binding of one protein hinders the binding of the other.[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities.[1]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical determinant of the ternary complex geometry and stability.[1]
-
Linker Length: An inappropriate length can lead to steric clashes between the target protein and the E3 ligase.[1][3][4]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. A more rigid linker can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][2]
-
Attachment Points: The points where the linker connects to the two ligands dictate the relative orientation of the proteins in the complex.[3][5]
Q4: What experimental techniques can I use to assess ternary complex formation and steric hindrance?
A4: A variety of biophysical techniques can be employed:[12]
-
Surface Plasmon Resonance (SPR): Measures binding affinities and kinetics of binary and ternary complex formation.[13]
-
Isothermal Titration Calorimetry (ITC): Determines thermodynamic parameters of binding, including cooperativity.[5][14]
-
Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay to detect ternary complex formation.[9][15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay suitable for high-throughput screening.[15]
-
Mass Photometry: Measures the mass of single biomolecules in solution to characterize ternary complex formation, stoichiometry, and the "hook effect".[8]
-
NanoBRET™: A live-cell assay to monitor ternary complex formation.[13]
Q5: How can computational tools help in overcoming steric hindrance?
A5: Computational modeling and simulations are valuable for predicting and understanding ternary complex structures.[6][] These tools can:
-
Predict potential steric clashes before synthesizing PROTACs.[17][18]
-
Guide the rational design of linkers with optimal length and composition.[19][20]
-
Help in selecting appropriate linker attachment points.[7]
Quantitative Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Compound X | PEG | 12 | 50 | 90 | [5] |
| Compound Y | PEG | 15 | 15 | 95 | [5] |
| Compound Z | PEG | 18 | 85 | 70 | [5] |
| Compound A | Alkyl | 10 | >1000 | <10 | [5] |
| Compound B | Alkyl | 13 | 150 | 80 | [5] |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Binary KD (Target, nM) | Binary KD (E3 Ligase, nM) | Ternary Complex KD (nM) | Cooperativity (α) | Reference |
| MZ1 | 4 | 66 | 2.5 | 15 | [14] |
| AT1 | 10 | 50 | 5 | 10 | [13] |
| Inactive Control | 5 | >10000 | No binding | N/A | [21] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[5]
-
Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control, followed by secondary antibodies.[10]
-
Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[10]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[2]
-
Binary Interaction Analysis: Inject the PROTAC to measure its binary binding affinity to the immobilized protein.[2]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface to measure ternary complex formation and stability.[2][5]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
-
Sample Preparation: Prepare purified protein solutions (target and E3 ligase) and the PROTAC in the same dialysis buffer.[5]
-
Binary Titrations: Titrate the PROTAC into the target protein solution and separately into the E3 ligase solution to determine binary binding affinities.[1]
-
Ternary Complex Titration: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation and calculate cooperativity.[1]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refeyn.com [refeyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs with Alkyne Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) that incorporate alkyne-based linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving good cell permeability with PROTACs?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, placing them "beyond the Rule of Five" (bRo5) for oral bioavailability.[1][2] This high molecular weight, combined with a large polar surface area, presents significant hurdles to efficient cell membrane penetration.[3] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer, which can limit their therapeutic efficacy.[4]
Q2: How do alkyne linkers, and the resulting triazole rings, impact PROTAC permeability?
Alkyne linkers are frequently used to connect the two ligands of a PROTAC via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a rigid triazole ring.[5][6] This rigidity can be advantageous for pre-organizing the PROTAC into a conformation favorable for forming the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8] However, this rigidity can also be a double-edged sword for cell permeability.
The impact of a triazole linker on permeability is highly context-dependent and relates to the overall conformation of the PROTAC.[9][10] Studies have shown that permeable PROTACs can adopt folded, more compact conformations in non-polar environments (like the cell membrane), which helps to shield their polar surfaces.[1][10][11] The rigidity of a triazole linker can either facilitate or hinder the adoption of such a favorable conformation.[10]
Q3: Can modifying the position of the triazole ring within the linker improve permeability?
Yes, the position of the triazole ring can significantly influence the physicochemical properties of the PROTAC, including its ability to form intramolecular hydrogen bonds that stabilize a more permeable, folded state.[3][9] Systematically altering the position of the triazole within a flexible alkyl chain has been shown to impact lipophilicity and aqueous solubility, which are key determinants of permeability.[3][9]
Q4: Are there alternatives to simple alkyne-derived linkers to improve cell permeability?
While alkyne-derived linkers are synthetically versatile, other linker chemistries can be explored if permeability is a major issue. Strategies include:
-
Incorporating flexible linkers: Polyethylene glycol (PEG) or simple alkyl chains can provide the conformational flexibility needed to adopt a membrane-permeable shape.[12]
-
Cyclic linkers: Incorporating structures like piperazine (B1678402) or piperidine (B6355638) can reduce the number of rotatable bonds and improve metabolic stability, which can indirectly enhance bioavailability.[13]
-
"Split" PROTACs (CLIPTACs): This approach involves two smaller, more permeable molecules that assemble into the active PROTAC inside the cell via a bio-orthogonal "click" reaction.[2][14]
Troubleshooting Guide
Issue: My PROTAC with an alkyne-derived linker shows potent activity in biochemical assays but poor efficacy in cell-based assays.
This discrepancy often points to a cell permeability issue. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Confirm Poor Cell Permeability
Before extensive chemical modification, it is crucial to experimentally verify that poor permeability is the root cause.
-
Recommended Assays:
Step 2: Analyze Physicochemical Properties
Evaluate the key physicochemical properties of your PROTAC that influence permeability.
-
Key Parameters:
-
Lipophilicity (LogD/cLogP): While some lipophilicity is needed, excessively high values can lead to poor solubility and non-specific binding.[16]
-
Polar Surface Area (PSA): High PSA is a major contributor to poor permeability.[4]
-
Intramolecular Hydrogen Bonding (IMHB): The potential for the PROTAC to form IMHBs can be assessed through computational modeling and NMR studies, as this can "mask" polar groups and enhance permeability.[10][11][16]
-
Step 3: Rational Linker Optimization
If poor permeability is confirmed, a systematic optimization of the linker is warranted.
-
Strategies for Alkyne-Containing Linkers:
-
Vary Linker Length: Synthesize a series of PROTACs with varying lengths of the alkyl chain attached to the alkyne. This can alter the distance between the two ligands and the overall flexibility.[]
-
Modify Triazole Position: If using a click chemistry approach, systematically change the position of the resulting triazole ring within the linker to assess its impact on the PROTAC's preferred conformation.[3][9]
-
Introduce Flexibility: Flank the rigid alkyne or triazole with flexible elements, such as short PEG chains, to allow for better conformational adaptation.[5]
-
Alter Attachment Points: Changing the point at which the linker connects to the warhead or E3 ligase ligand can significantly alter the PROTAC's 3D structure and its ability to fold.[5]
-
Data Presentation
The following tables summarize quantitative data on the impact of linker composition on PROTAC permeability from published studies.
Table 1: Permeability of VHL-Based PROTACs with Different Linkers
| PROTAC | Linker Composition | PAMPA Permeability (Pₑ) (x 10⁻⁶ cm/s) |
| 7 | 2-unit PEG | 0.6 |
| 9 | 2-unit PEG with modification | 0.006 |
| 15 | 1-unit PEG | - |
| 17 | Alkyl | 0.002 |
Data adapted from a study on VH032-based PROTACs.[4] This data illustrates that even small modifications to a PEG linker can drastically alter permeability, and that a simple alkyl linker is not always superior to a PEG linker.
Table 2: Permeability Data for Androgen Receptor (AR) PROTACs in Caco-2 Cells
| PROTAC | E3 Ligase Ligand | Linker | A2B Permeability (x 10⁻⁶ cm/s) | B2A Permeability (x 10⁻⁶ cm/s) | Efflux Ratio |
| 14 | Cereblon | PEG | 1.7 | 14.1 | 8.4 |
Data adapted from a systematic investigation of AR PROTACs.[15] This table highlights that even with measurable permeability, active efflux (B2A > A2B) can be a significant challenge.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 2% dodecane (B42187) solution of lecithin).
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it into a buffer solution in a donor plate.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The PROTAC is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
Efflux Measurement (B to A): The PROTAC is added to the basolateral (B) side, and its appearance on the apical (A) side is measured to determine the extent of active efflux.
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Alkyne-Azide Click Chemistry Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful optimization of your click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions in a question-and-answer format, offering direct solutions to specific problems.
Section 1: Low or No Product Yield
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low yields in CuAAC reactions can be attributed to several factors. A primary cause is often the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which can be caused by oxygen in the reaction mixture.[1] Other significant factors include:
-
Inadequate Copper Concentration: For many bioconjugation reactions, a threshold concentration of at least 50 µM copper is needed to achieve significant reactivity, with maximal activity often observed around 250 µM.[2]
-
Poor Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1]
-
Reagent Quality and Stability: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction outcome. Additionally, strained cyclooctynes used in copper-free click chemistry can be unstable under certain storage conditions.
-
Substrate-Specific Issues: Steric hindrance near the reactive groups or the presence of functional groups that coordinate with copper (e.g., thiols) can inhibit the reaction.[2]
-
Incorrect Stoichiometry: An improper ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.
Q2: How can I improve the yield of my reaction?
A2: To improve your reaction yield, consider the following optimization steps:
-
Degas Your Solvents: To prevent oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.[3]
-
Optimize Reagent Concentrations: While a 1:1 stoichiometry of azide to alkyne is common, using a slight excess (1.1 to 2-fold) of the more accessible reagent can drive the reaction to completion. For bioconjugation, ensure the copper concentration is within the optimal range of 50-250 µM.[2]
-
Select the Appropriate Ligand: For aqueous bioconjugations, water-soluble ligands such as THPTA or BTTAA are highly recommended to stabilize the Cu(I) catalyst.[4] A ligand-to-copper ratio of 5:1 is often effective in protecting biomolecules from oxidative damage.[5]
-
Pre-mix Catalyst and Ligand: Always pre-mix the copper sulfate (B86663) and the ligand before adding them to the reaction mixture containing the azide and alkyne. Initiate the reaction by adding the sodium ascorbate (B8700270) last.[6]
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates or slow reactions, increasing the incubation time (from a few hours to overnight) or gently heating the reaction (e.g., to 37°C for sensitive biomolecules, or higher for small molecules) can improve yields.[7]
Q3: I see a precipitate forming in my reaction mixture. What could it be and what should I do?
A3: Precipitate formation can occur for several reasons. It could be your product crashing out of solution if it is not soluble in the reaction solvent. In some cases, especially with propiolic acid, the alkyne can react with Cu(I) to form an insoluble reddish precipitate. It is also possible that at high concentrations, one of your starting materials is precipitating. If you suspect product precipitation, you can try to solubilize it by adding a co-solvent. If it is a side reaction with the catalyst, ensuring a proper ligand is present to chelate the copper can help prevent this.
Section 2: Side Reactions and Impurities
Q1: I'm observing byproducts in my reaction. What are the common side reactions and how can I minimize them?
A1: The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne. This can be minimized by ensuring the reaction is free of oxygen and by using a slight excess of the reducing agent, sodium ascorbate.[8] In the context of bioconjugation, oxidative damage to amino acid residues like methionine, cysteine, tyrosine, and histidine can occur.[9] The use of a 5-fold excess of a protective ligand and the addition of aminoguanidine (B1677879) can help mitigate this.[2][10]
Q2: My final product is difficult to purify. What are the best methods for removing the copper catalyst?
A2: Residual copper can be toxic to cells and interfere with downstream applications, making its removal critical.[11] Common methods for copper removal include:
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA (0.1 M, pH 8) is a very effective method. The copper-EDTA complex is water-soluble and can be removed by extraction.[12]
-
Solid-Phase Scavengers: There are commercially available resins with high affinity for copper that can be added to the reaction mixture. The resin is then simply filtered off.[11]
-
Silica (B1680970) Gel Plug: For small molecules, passing the crude reaction mixture through a short plug of silica gel can effectively remove the copper catalyst.[12]
-
Precipitation: The copper can be precipitated as an insoluble salt, such as copper(II) hydroxide (B78521) or carbonate, by adding a base. The precipitate is then removed by filtration.[11]
-
Dialysis/Size Exclusion Chromatography: For macromolecules like proteins, dialysis against a buffer containing EDTA or size exclusion chromatography can separate the large product from the small copper-EDTA complex.[11]
Quantitative Data on Reaction Conditions
The following tables summarize key quantitative parameters for optimizing your CuAAC reactions.
Table 1: Recommended Concentrations of Reaction Components
| Component | Small Molecule Synthesis | Bioconjugation |
| Azide/Alkyne | 1.0 - 1.2 equivalents | 2 to 10-fold excess of one reagent |
| Copper(II) Sulfate | 1-5 mol% | 50 - 250 µM[2] |
| Sodium Ascorbate | 10-50 mol% | 1-5 mM |
| Ligand (e.g., THPTA) | 1-5 mol% | 250 - 1250 µM (5:1 ratio to Cu)[2] |
Table 2: Comparison of Common Ligands for CuAAC
| Ligand | Key Properties | Primary Applications |
| TBTA | Water-insoluble, highly effective | Organic synthesis |
| THPTA | Water-soluble, reduces copper cytotoxicity | Aqueous synthesis, bioconjugation[4] |
| BTTAA | Water-soluble, very high reaction kinetics, low cytotoxicity | In vivo and in vitro bioconjugation[4] |
Table 3: Common Solvents for CuAAC Reactions
| Solvent System | Typical Applications | Notes |
| t-BuOH/H₂O (1:1) | General small molecule synthesis | Good for a wide range of substrates. |
| DMF, DMSO | Small molecules, peptides | Polar aprotic solvents that can help with solubility. |
| Aqueous Buffers (e.g., PBS) | Bioconjugation (proteins, DNA) | Maintains physiological pH for biomolecules.[1] |
| Green Solvents (e.g., DESs) | Sustainable chemistry | Environmentally friendly alternatives.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
-
Preparation: In a suitable vial, dissolve the azide (1.0 equivalent) and the alkyne (1.1 equivalents) in a solvent such as a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: In a separate tube, pre-mix the copper(II) sulfate (0.05 equivalents) and a suitable ligand like TBTA (0.05 equivalents). Add this catalyst/ligand mixture to the reaction vial.
-
Initiation: Add sodium ascorbate (0.1 equivalents) to the reaction mixture to initiate the click reaction.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up and Purification: Once the reaction is complete, proceed with a copper removal protocol (e.g., EDTA wash or silica plug) followed by standard purification techniques like column chromatography.
Protocol 2: General Procedure for Protein Bioconjugation
-
Preparation: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein (e.g., 25-50 µM) in a suitable aqueous buffer (e.g., PBS, pH 7.4). Add the azide-containing molecule (e.g., a fluorescent probe) to a final concentration that is a 5-10 fold molar excess over the protein.[15]
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining a 20 mM stock solution of CuSO₄ and a 50 mM stock solution of a water-soluble ligand like THPTA to achieve a 1:5 molar ratio of copper to ligand. Let this solution stand for a couple of minutes.[15]
-
Catalyst Addition: Add the catalyst premix to the protein solution to achieve a final copper concentration of 100-250 µM.
-
Initiation: Prepare a fresh 100 mM solution of sodium ascorbate. Add this to the reaction mixture to a final concentration of 2.5-5 mM to initiate the reaction.[16]
-
Reaction: Gently mix the solution and allow it to incubate at room temperature or 37°C for 1-4 hours.
-
Purification: Purify the conjugated protein using a method that also removes the copper catalyst, such as dialysis against an EDTA-containing buffer or size exclusion chromatography.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Off-Target Effects of VHL-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with VHL-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-recruiting PROTACs?
A1: Off-target effects with VHL-recruiting PROTACs can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the warhead (target-binding moiety) or the VHL-binding ligand engaging with other cellular components.[1]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on cellular pathways that may be misinterpreted as off-target effects.[1]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules that can have poor solubility and cell permeability, which can lead to unpredictable behavior and potential off-target engagement at high concentrations.[2]
Q2: My VHL-recruiting PROTAC shows no or weak degradation of the target protein. What should I do?
A2: A lack of target degradation is a common issue. Here is a step-by-step troubleshooting guide:
-
Confirm Target and E3 Ligase Expression: Ensure that both the target protein and VHL are expressed in your cell line using Western blot or qPCR.[1][2]
-
Assess Cell Permeability: Poor cell permeability is a frequent hurdle for large PROTAC molecules.[3][4] Consider performing a cell lysis experiment where the lysate is treated with the PROTAC to see if degradation occurs in a cell-free system.
-
Optimize PROTAC Concentration and Incubation Time:
-
Dose-Response: Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect," where degradation decreases at high PROTAC concentrations.[1][3]
-
Time-Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[1][5]
-
-
Evaluate Ternary Complex Formation: The formation of a stable ternary complex (Target-PROTAC-VHL) is crucial for degradation.[2] Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of this complex.[3]
Q3: I'm observing the "hook effect." How can I mitigate it?
A3: The "hook effect" is characterized by a bell-shaped dose-response curve where target degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or VHL-PROTAC) rather than the productive ternary complex.[3]
To mitigate the hook effect:
-
Lower PROTAC Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[3]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[3]
-
Ternary Complex Assays: Use biophysical assays to understand the relationship between ternary complex formation and the observed degradation profile at different PROTAC concentrations.[3]
Troubleshooting Guides
Guide 1: Investigating and Confirming Off-Target Protein Degradation
This guide provides a workflow for identifying and validating unintended protein degradation induced by a VHL-recruiting PROTAC.
Experimental Protocols:
-
Global Proteomics (Mass Spectrometry):
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation and a vehicle control. A shorter incubation time (e.g., 6-8 hours) is often used to enrich for direct degradation targets.[1] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins with significantly reduced levels.
-
-
Proteasome and Neddylation Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.[4]
-
Add the PROTAC and incubate for the time determined to cause maximal degradation.
-
Harvest cells and analyze the levels of the on-target and potential off-target proteins by Western blot. Degradation that is proteasome- and VHL-dependent should be rescued by these inhibitors.
-
Guide 2: Strategies to Mitigate Off-Target Effects
If off-target effects are confirmed, the following strategies can be employed to improve the selectivity of your VHL-recruiting PROTAC.
Detailed Methodologies:
-
Linker Optimization: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex.[2][6] Systematically synthesize a library of PROTACs with varying linker lengths and compositions to identify a PROTAC with an improved on-target to off-target degradation profile.[4]
-
Warhead Modification: If the off-target effects are due to the warhead binding to other proteins, designing a more selective binder for your protein of interest is necessary.[4]
-
Targeted Delivery: To reduce systemic exposure and associated off-target effects, consider conjugating your PROTAC to a molecule that is preferentially taken up by your target cells or tissue, such as in an antibody-drug conjugate (ADC) approach.[4]
Data Presentation
Table 1: Comparison of Key Biophysical and Cellular Assays for PROTAC Characterization
| Assay | Principle | Information Gained | Throughput | Pros | Cons |
| Western Blot | Immunoassay to detect specific proteins | Relative protein abundance (DC50, Dmax) | Low | Widely available, direct measure of degradation | Semi-quantitative, low throughput |
| Mass Spectrometry (Proteomics) | Identifies and quantifies thousands of proteins | Unbiased, global view of on- and off-target degradation | Low | Comprehensive, identifies unknown off-targets | Technically demanding, expensive |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Ternary complex formation, binding affinity | High | Homogeneous, high throughput | Requires labeled proteins/antibodies, potential for artifacts |
| SPR | Surface Plasmon Resonance | Binding kinetics (kon, koff), affinity (KD) of binary and ternary complexes | Medium | Real-time, label-free | Requires specialized equipment, protein immobilization can affect activity |
| NanoBRET | Bioluminescence Resonance Energy Transfer | Intracellular target engagement and ternary complex formation | High | Live-cell measurements, kinetic data | Requires genetic engineering of cells |
| ITC | Isothermal Titration Calorimetry | Thermodynamic parameters of binding (ΔH, ΔS), affinity (KD) | Low | Label-free, provides full thermodynamic profile | Requires large amounts of pure protein, low throughput |
Table 2: Troubleshooting Common Issues in VHL-PROTAC Experiments
| Problem | Possible Cause | Recommended Solution |
| No or weak target degradation | 1. Poor cell permeability.[3] 2. Inefficient ternary complex formation.[2] 3. Low VHL expression in the cell line.[1] | 1. Perform a cell lysate degradation assay. 2. Synthesize PROTACs with different linkers; assess ternary complex formation with TR-FRET or SPR. 3. Confirm VHL expression via Western blot or qPCR. |
| "Hook effect" observed | Formation of binary complexes at high PROTAC concentrations.[3] | Perform a wide dose-response experiment to find the optimal concentration; test lower concentrations.[3] |
| Cellular toxicity | 1. On-target toxicity due to target degradation.[4] 2. Off-target protein degradation. 3. Degradation-independent pharmacology of the PROTAC. | 1. Perform a rescue experiment with a degradation-resistant mutant of the target.[4] 2. Use proteomics to identify off-targets; re-design PROTAC for improved selectivity. 3. Test a negative control PROTAC that does not bind VHL. |
| Inconsistent results | 1. PROTAC instability in culture medium.[1] 2. Variation in cell passage number or density. | 1. Check PROTAC stability using LC-MS. 2. Standardize cell culture conditions. |
Signaling Pathway Visualization
References
Technical Support Center: Enhancing the In Vivo Stability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the in vivo stability and performance of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of poor in vivo stability for PROTACs?
PROTACs often exhibit poor in vivo stability due to their unique structural characteristics, which typically fall outside of Lipinski's Rule of Five for traditional small molecules.[1][2] The main challenges include:
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver and hydrolases in the blood.[3] This "first-pass" metabolism can significantly limit oral bioavailability and overall in vivo efficacy.[3][4]
-
Poor Physicochemical Properties: Due to their high molecular weight (typically 700-1000 Da) and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][3] This can lead to aggregation, precipitation in dosing vehicles, and inefficient absorption and distribution.[3][5]
-
Chemical Instability: Certain chemical moieties within PROTACs, such as the glutarimide (B196013) and phthalimide (B116566) groups found in thalidomide-based ligands for the E3 ligase Cereblon (CRBN), can be susceptible to hydrolysis under physiological conditions, leading to degradation and loss of activity.[3]
Q2: How does the linker component of a PROTAC influence its in vivo stability?
The linker is a critical determinant of a PROTAC's overall stability and pharmacokinetic (DMPK) properties.[3][6][7] Its length, composition, rigidity, and attachment points can significantly impact:
-
Metabolic Stability: The linker is often a primary site of metabolic modification.[3][8] Incorporating metabolically stable motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance stability.[9][] Conversely, flexible linkers such as long alkyl or polyethylene (B3416737) glycol (PEG) chains can be more prone to enzymatic degradation.[3][9]
-
Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility and permeability. For instance, PEG-based linkers can improve hydrophilicity and solubility, while more rigid structures can help pre-organize the molecule into a conformation that is more permeable.[6][9][]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for achieving the correct spatial orientation between the target protein and the E3 ligase, which is necessary for efficient ternary complex formation and subsequent degradation.[6][7]
Q3: What is the "hook effect" and how does it impact in vivo studies?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][11] This occurs because excessive PROTAC molecules are more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[1][11] In in vivo experiments, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental.[5] It is crucial to perform careful dose-response studies to identify the optimal therapeutic window.[11]
Q4: How does the choice of E3 ligase affect PROTAC stability and performance?
The choice of E3 ligase and its corresponding ligand is pivotal for a PROTAC's success.[12] Different E3 ligases have varying expression levels across different tissues, which can be leveraged to achieve tissue-specific protein degradation.[13] Furthermore, the E3 ligase ligand itself contributes to the overall physicochemical properties of the PROTAC. For example, CRBN-targeted PROTACs tend to have a smaller molecular weight and are considered more "oral drug-like" compared to those targeting VHL.[14] The stability and binding kinetics of the E3 ligase ligand are crucial for the overall efficacy and duration of action of the PROTAC.[12]
Troubleshooting Guide
This guide addresses specific issues encountered during in vivo experiments with PROTACs.
Issue 1: Rapid Clearance and/or Low Exposure in Pharmacokinetic (PK) Studies
-
Observation: The PROTAC is cleared from circulation too quickly, resulting in a short half-life and low Area Under the Curve (AUC) in PK studies. This leads to insufficient target engagement and poor efficacy.
-
Troubleshooting Workflow:
Troubleshooting workflow for low in vivo exposure. -
Possible Solutions & Methodologies:
-
Assess In Vitro Metabolic Stability: The first step is to determine if the rapid clearance is due to metabolism. Use an in vitro metabolic stability assay with liver microsomes or hepatocytes (see Protocol 1 ).
-
Metabolite Identification: If the PROTAC is metabolically unstable, perform metabolite identification studies using LC-MS/MS to pinpoint the specific sites of enzymatic modification ("hotspots").[15] These are often on the linker or solvent-exposed parts of the ligands.[3][8]
-
Structural Modifications to Enhance Stability:
-
Linker Modification: This is often the most flexible component for optimization.[2] Strategies include replacing metabolically liable groups, such as long alkyl chains, with more robust structures like piperazine/piperidine rings, phenyl rings, or triazoles.[9][] Introducing steric hindrance near metabolic hotspots can also be effective.
-
Ligand Modification: Introduce metabolically inert "blocking groups" (e.g., fluorine, deuterium) at identified metabolic hotspots on the target-binding warhead or the E3 ligase ligand to prevent enzymatic modification.[3]
-
-
Formulation Strategies: If metabolic stability is acceptable, poor exposure may be due to low solubility. Advanced formulation techniques like creating amorphous solid dispersions (ASDs) or using lipid-based formulations can improve solubility and absorption.[11]
-
Issue 2: Poor Oral Bioavailability
-
Observation: After oral administration, the PROTAC shows very low plasma concentrations, indicating poor absorption from the gastrointestinal tract.
-
Possible Solutions & Methodologies:
-
Improve Aqueous Solubility: Poor solubility is a common issue for PROTACs.[2]
-
Formulation: As with rapid clearance issues, using enabling formulations like ASDs or lipid-based systems can significantly improve solubility in the gut.[16] Research has shown that PROTAC solubility can be improved in biorelevant buffers that simulate fed-state intestinal fluid, suggesting that administration with food could enhance absorption.[4][14]
-
Salt Forms: Explore the creation of different salt forms of the PROTAC to find one with optimal solubility and stability.
-
-
Enhance Cellular Permeability: PROTACs must pass through the membrane of the small intestine to be absorbed.[4]
-
Linker Optimization: The linker structure can be optimized to improve permeability. For example, replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to improve permeability.[2]
-
Intramolecular Hydrogen Bonds: Introduce chemical modifications that promote the formation of intramolecular hydrogen bonds. This can help the PROTAC adopt a more compact, "chameleon-like" structure that masks polar groups, reducing the polar surface area and enhancing its ability to cross the lipid bilayer of cell membranes.[4][11]
-
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC with a chemical group that is cleaved in vivo to release the active molecule.[4] This can be used to temporarily mask polar functional groups, improving permeability. While this can increase molecular weight further, it is an area of active investigation.[2]
-
Data Presentation
Table 1: Impact of Linker Modification Strategies on Metabolic Stability
| Linker Type | Modification Strategy | Example Structure | Result | Reference |
| Flexible (Alkyl/PEG) | Replace with cyclic structures | Alkyl chain -> Piperazine/Piperidine | Significantly improved metabolic stability and in vivo half-life. | [] |
| Flexible (Alkyl) | Introduction of rigidity | Linear alkyl -> Phenyl or Triazole | Enhanced metabolic resistance to oxidative degradation. | [9] |
| Any | Deuteration | Replace C-H bonds at metabolic hotspots with C-D bonds | Slowed the rate of CYP-mediated metabolism. | [3] |
| Any | Fluorination | Add fluorine atoms at or near metabolic hotspots | Blocked metabolic modification and improved stability. | [3] |
Table 2: Effect of Formulation on Oral Bioavailability of PROTACs
| Formulation Strategy | Mechanism | Expected Outcome | Example Application | Reference |
| Amorphous Solid Dispersion (ASD) | Disperses the PROTAC in a polymer matrix, preventing crystallization and enhancing dissolution rate. | Increased Cmax and AUC after oral dosing. | Enhancing solubility of ARV-825. | [16] |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizes the PROTAC in lipids, which can be absorbed via the lymphatic system, bypassing first-pass metabolism. | Improved oral bioavailability and exposure. | General strategy for poorly soluble compounds. | [11] |
| Polymeric Micelles/Nanoparticles | Encapsulates the PROTAC, improving solubility and potentially enabling targeted delivery. | Enhanced delivery and therapeutic performance of ARV-825 in preclinical models. | [16] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[17]
-
Materials:
-
Test PROTAC and control compounds (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance).
-
Pooled human or mouse liver microsomes.
-
NADPH regenerating system (Solutions A & B).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (ACN) containing a suitable internal standard (for quenching).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO (e.g., 10 mM).
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 0.5-1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).[17]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding it to a separate plate containing cold ACN with the internal standard.[17]
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
-
Mandatory Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Protein Degradation by VHL-based PROTACs: A Comparative Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, enabling the targeted degradation of disease-causing proteins previously considered "undruggable".[1] VHL-based PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these degraders.[2] This guide provides a comparative analysis of methods to validate target protein degradation by VHL-based PROTACs, offering detailed experimental protocols and data to support researchers in this rapidly evolving field.
Mechanism of Action: VHL-based PROTACs
VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a linker connecting the two. This binding induces the formation of a ternary complex between the POI and the VHL E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, tagging it for degradation by the 26S proteasome.[3][4]
Figure 1: Mechanism of VHL-based PROTAC-mediated protein degradation.
Key Validation Assays and Performance Comparison
Validating the efficacy and specificity of a VHL-based PROTAC requires a multi-faceted approach. Several orthogonal methods should be employed to confirm target degradation.[5]
Comparison of VHL-based PROTACs with Alternatives
While VHL-based PROTACs are widely used, Cereblon (CRBN)-based PROTACs represent a major alternative. The choice between them can depend on factors like tissue-specific expression of the E3 ligase, target protein characteristics, and desired pharmacological properties.[6][] Molecular glues are another class of protein degraders that function differently, by inducing proximity between a target protein and an E3 ligase without a linker.[1]
| Feature | VHL-based PROTACs | CRBN-based PROTACs | Molecular Glues |
| E3 Ligase | Von Hippel-Lindau (VHL) | Cereblon (CRBN) | Typically CRBN |
| Structure | Heterobifunctional (Target binder-linker-E3 binder) | Heterobifunctional (Target binder-linker-E3 binder) | Monofunctional small molecule |
| Target Scope | Broad, but can be limited by VHL expression in certain tumors.[] | Broad, particularly effective for nuclear oncoproteins.[] | Can target proteins without well-defined binding pockets.[1] |
| Advantages | High selectivity, forms stable ternary complexes.[] | Fast turn-over rates, effective in hematopoietic cells.[] | Simpler structure, lower molecular weight, potentially better pharmacokinetics.[1] |
| Disadvantages | Lower expression in some hypoxic tumors may impact potency.[] | Broader substrate promiscuity can lead to off-target effects.[] | Rational design is challenging; many discovered serendipitously.[8] |
Table 1: Comparison of VHL-based PROTACs with other protein degradation technologies.
Quantitative Data: DC50 and Dmax Determination
Two key metrics for quantifying PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10]
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| KRAS G12D | VHL-based PROTAC | AGS (Stomach Cancer) | 7.49[9] | ~95[9] |
| p38α | VHL-based PROTAC | HeLa (Cervical Cancer) | <100 | >80[11] |
| BRD4 | VHL-based PROTAC (MZ1) | HeLa (Cervical Cancer) | 25 | >90 |
| CRBN | VHL-CRBN PROTAC (14a) | HeLa (Cervical Cancer) | 200[12] | ~98[12] |
Table 2: Example DC50 and Dmax values for various VHL-based PROTACs.
Experimental Protocols
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Figure 2: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[5] Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC50 and Dmax values.[9]
Ubiquitination Assays
Detecting an increase in the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[4]
Experimental Workflow:
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing PROTAC Ternary Complex Cooperativity
A comparative analysis of key methodologies for quantifying the crucial trimerization in targeted protein degradation.
In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a PROTAC (Proteolysis Targeting Chimera), a target protein, and an E3 ubiquitin ligase is the linchpin for successful degradation. The efficiency of this process is significantly influenced by the cooperativity of the ternary complex formation. Positive cooperativity, where the binding of one component enhances the binding of the other, is often a hallmark of potent PROTACs. This guide provides a comparative overview of the most common biophysical techniques used to assess and quantify this critical parameter, offering researchers the necessary information to select the most appropriate method for their drug discovery campaigns.
Understanding PROTAC Cooperativity
A PROTAC molecule simultaneously binds to a target protein and an E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for proteasomal degradation. The stability of this ternary complex is a key determinant of the degradation efficiency.[1][2][3] Cooperativity (alpha, α) is a quantitative measure of the interplay between the binding events.
An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex between the PROTAC and one protein enhances the PROTAC's affinity for the second protein.[4][5] Conversely, an alpha value less than 1 signifies negative cooperativity, while an alpha of 1 suggests no cooperativity.[4][6] While positive cooperativity is often desirable, effective degradation can still occur in the presence of no or even negative cooperativity.[7]
Below is a signaling pathway diagram illustrating the mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Methodologies
Several biophysical techniques are employed to measure the formation and stability of PROTAC-induced ternary complexes. Each method has its own advantages and limitations in terms of throughput, sample consumption, and the type of data generated. The choice of assay depends on the specific research question, the available resources, and the stage of the drug discovery process.
| Method | Principle | Key Parameters Measured | Throughput | Sample Consumption | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Medium | Low | Label-free, real-time kinetic data, can measure both binary and ternary interactions.[2][8][9] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Low | High | Gold standard for thermodynamics, label-free, solution-based.[10][11][12] | Low throughput, requires large amounts of pure protein.[6][8] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules. | Proximity of tagged molecules, Ternary complex formation | High | Low | Homogeneous assay, suitable for high-throughput screening (HTS).[13][14][] | Requires labeling of proteins, potential for artifacts from labels. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding. | KD, Cooperativity (α) | High | Low | Homogeneous, solution-based, relatively simple to set up.[7][11][16] | Requires a fluorescently labeled probe, can be challenging for very large or very small proteins.[7][16] |
| NanoBRET™ | Bioluminescence resonance energy transfer-based assay. | Ternary complex formation in live cells | High | Low | Allows for the study of ternary complex dynamics in a cellular context.[1][][17] | Requires genetic engineering of cells to express tagged proteins. |
| AlphaLISA®/AlphaScreen® | Bead-based proximity assay. | Ternary complex formation | High | Low | Highly sensitive, homogeneous, no-wash assay.[2][18] | Can be susceptible to interference from colored or biotinylated compounds. |
| ¹⁹F NMR | Measures changes in the nuclear magnetic resonance signal of a fluorine-labeled probe. | Ki, Cooperativity (α) | Low | Medium | Sensitive for weak binders, provides structural information.[6][19][20] | Requires specialized equipment and expertise, may require protein engineering for labeling.[6] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for some of the key techniques used to assess PROTAC ternary complex cooperativity.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for characterizing the kinetics and affinity of biomolecular interactions in real time.[9]
Experimental Workflow:
Protocol Outline:
-
Immobilization: Covalently attach the E3 ligase or target protein to the sensor chip surface.
-
Binary Affinity Measurement:
-
To determine the affinity of the PROTAC for the immobilized protein (e.g., E3 ligase), inject a series of PROTAC concentrations over the surface and measure the binding response. This yields KD1.[2]
-
Similarly, determine the affinity of the PROTAC for the other protein (target protein), which can be done in a separate experiment by immobilizing the target protein, to get KD2.[2]
-
-
Ternary Affinity Measurement:
-
Inject a series of concentrations of the PROTAC pre-incubated with a constant concentration of the target protein over the immobilized E3 ligase surface.
-
The binding response is measured to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD,ternary).[2]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity to the ternary affinity (α = KD1 / KD,ternary).[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]
Experimental Workflow:
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.[10]
-
Binary Titrations:
-
Ternary Titration:
-
To measure the affinity in the ternary complex, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[10] Alternatively, titrate one protein into a solution of the other protein saturated with the PROTAC.
-
-
Data Analysis: Analyze the thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
Cooperativity Calculation: Calculate the cooperativity factor using the measured binding affinities (α = KD1 / KD,ternary).[10]
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.[13][14]
Experimental Workflow:
Protocol Outline:
-
Protein Labeling: Label the target protein and the E3 ligase with a compatible TR-FRET donor and acceptor pair (e.g., terbium and a fluorescent protein).
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
Signal Detection: Measure the time-resolved fluorescence of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped dose-response curve is typically observed, where the peak indicates the optimal concentration for ternary complex formation.[21] The relative efficacy of different PROTACs can be compared by the height and position of the peak.
Conclusion
The assessment of ternary complex cooperativity is a cornerstone of modern PROTAC drug discovery. A thorough understanding of the available biophysical techniques enables researchers to make informed decisions about which assays to employ. While ITC provides a comprehensive thermodynamic picture and is considered a gold standard, its low throughput can be a bottleneck.[6][8] SPR offers a good balance of throughput and detailed kinetic information.[2][8] For high-throughput screening, proximity-based assays like TR-FRET and AlphaLISA are invaluable.[13][] The integration of data from multiple orthogonal assays will ultimately provide the most comprehensive understanding of a PROTAC's mechanism of action and pave the way for the rational design of more effective targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying PROTAC-Induced Protein Degradation
A comparative overview of leading methodologies for researchers, scientists, and drug development professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A critical step in the development of these powerful molecules is the precise quantification of their ability to induce the degradation of a target protein. This guide provides a comparative analysis of the most common methods used to measure PROTAC-induced protein degradation, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your research needs.
Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[1] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein copies.[2]
Caption: PROTAC-mediated protein degradation pathway.
Key Efficacy Parameters: DC50 and Dmax
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to induce 50% degradation of the target protein.[3]
-
Dmax : The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.[1]
These parameters are typically determined by generating a dose-response curve where the percentage of remaining protein is plotted against the logarithm of the PROTAC concentration.[4]
Comparison of Quantitative Methods
The selection of an appropriate assay for quantifying protein degradation depends on various factors, including throughput requirements, sensitivity, cost, and the specific biological question being addressed. The following table provides a comparative summary of commonly used methods.
| Method | Principle | Throughput | Sensitivity | Cost (Relative) | Key Advantages | Key Disadvantages |
| Western Blot | Immunodetection of protein levels in cell lysates separated by size.[1] | Low | Moderate | Low | Widely accessible, provides molecular weight information.[1][5] | Semi-quantitative, labor-intensive, time-consuming.[5][6] |
| In-Cell Western (ICW) | Plate-based immunofluorescence assay to monitor protein levels directly in fixed cells.[7][8] | Moderate | Moderate-High | Moderate | Higher throughput than traditional Western blot, good for adherent cells.[7][8] | Requires high-quality antibodies, potential for high background.[7] |
| NanoBRET™/HiBiT | Bioluminescence-based assays measuring protein levels in live cells using tagged proteins.[9][10] | High | High | High | Real-time kinetic measurements, high sensitivity, suitable for HTS.[9][10][11] | Requires genetic modification of cells (e.g., CRISPR/Cas9).[10] |
| Flow Cytometry | Quantification of intracellular protein levels in single cells using fluorescently labeled antibodies.[2][12] | High | High | Moderate-High | Single-cell analysis, multiplexing capabilities.[2] | Requires cell permeabilization, potential for spectral overlap. |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein abundance in complex samples.[13][14] | Low-Moderate | Very High | High | Unbiased, global proteome coverage, identifies off-target effects.[13][14] | Technically demanding, complex data analysis.[6] |
Experimental Workflow Overviews
The general workflow for assessing PROTAC-induced protein degradation involves cell treatment, sample preparation, and data acquisition and analysis. The specific steps vary depending on the chosen method.
Caption: Generalized workflow for quantifying PROTAC efficacy.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the fundamental steps for quantifying the degradation of a target protein using Western blotting.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours for DC50 determination). Include a vehicle control.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer to a membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[1][4]
-
HiBiT-Based Assay for Live-Cell Kinetic Degradation
This protocol describes the use of the HiBiT system for real-time monitoring of protein degradation in living cells.[10]
Materials:
-
CRISPR/Cas9 engineered cell line expressing the target protein endogenously tagged with HiBiT.
-
LgBiT protein (can be delivered via stable expression or mRNA).
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in the assay plates and incubate overnight.
-
Reagent Preparation: Prepare Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC compound in assay medium.
-
Assay Initiation:
-
Add the Nano-Glo® reagent to the cells.
-
Add the PROTAC dilutions to the wells.
-
-
Kinetic Measurement: Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin kinetic measurements of luminescence.[10]
-
Data Analysis:
Concluding Remarks
The robust characterization of PROTAC-induced protein degradation is fundamental to the successful development of this therapeutic class. While traditional methods like Western blotting remain valuable, newer technologies such as NanoBRET/HiBiT and high-throughput flow cytometry offer significant advantages in terms of speed, scalability, and the ability to perform kinetic measurements in live cells. The choice of methodology should be guided by the specific experimental needs, available resources, and the stage of the drug discovery process. A multi-faceted approach, often employing a higher-throughput method for primary screening followed by a lower-throughput, information-rich method for validation, will provide the most comprehensive understanding of a PROTAC's efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. jove.com [jove.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein Degrader [proteomics.com]
- 14. benchchem.com [benchchem.com]
The Strategic Advantage of (S,R,S)-Me-AHPC-amide-C3-alkyne in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. While various linker technologies exist, the use of (S,R,S)-Me-AHPC-amide-C3-alkyne, a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with a terminal alkyne, offers distinct advantages in the modular and efficient synthesis of potent protein degraders. This guide provides an objective comparison of this "clickable" linker with other common alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.
The fundamental role of a linker in a PROTAC is to bridge a target protein-binding ligand (warhead) with an E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex for subsequent protein degradation. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This compound is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and versatile reaction for PROTAC synthesis.
Comparative Analysis of Linker Performance
A study by Ji and colleagues in 2024 provides a direct comparison of different linker types in the context of Cyclin-dependent Kinase 7 (CDK7) degraders. This study highlights the superior performance of an alkyne-containing linker, similar to this compound, over other common linker types such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains.
The PROTAC JWZ-5-13, which incorporates a VHL ligand connected to a CDK7 binder via a triazole-containing linker formed through click chemistry, demonstrated significantly improved degradation of the CDK7 protein.[1] In contrast, PROTACs synthesized with PEG or simple alkyl linkers exhibited reduced or no degradation activity.[1]
| Linker Type | PROTAC Example | Target Protein | Cell Line | Degradation Efficacy (at 0.1 µM) | Reference |
| Alkyne (Click Chemistry) | JWZ-5-13 (Compound 17) | CDK7 | Jurkat | ~95% reduction | [1] |
| PEG | Compound 14 | CDK7 | Jurkat | No improved degradation | [1] |
| PEG | Compound 15 | CDK7 | Jurkat | No improved degradation | [1] |
| PEG | Compound 16 | CDK7 | Jurkat | No improved degradation | [1] |
| Alkyl | Compound 18 | CDK7 | Jurkat | Slightly decreased activity vs. alkyne | [1] |
Table 1: Comparison of Degradation Efficacy of CDK7 PROTACs with Different Linkers. This table summarizes the superior performance of the alkyne-derived linker in the PROTAC JWZ-5-13 compared to PEG and alkyl linkers in Jurkat cells.
The enhanced efficacy of the triazole-containing linker in JWZ-5-13 can be attributed to several factors. The resulting triazole ring is metabolically stable and can be considered a rigid linker component.[2] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Furthermore, the "click chemistry" approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers for optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, OVCAR3) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[3]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 6, 16, or 24 hours).[1][3] Include a vehicle control (e.g., DMSO).[3]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.[3]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[3]
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK7) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
5. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[3]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[4]
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (energy acceptor).[4]
2. Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.[4]
3. PROTAC Treatment:
-
Treat the cells with varying concentrations of the PROTAC.
4. BRET Measurement:
-
Add the NanoLuc® substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.[4]
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[4] A characteristic "hook effect" may be observed at high PROTAC concentrations where the ternary complex formation decreases.[4]
Visualizing the Advantage: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The selection of a linker is a critical step in the development of a successful PROTAC therapeutic. The use of this compound provides a strategic advantage through its suitability for "click chemistry," enabling the rapid and modular synthesis of PROTACs. Experimental evidence, such as the development of the potent CDK7 degrader JWZ-5-13, demonstrates that the resulting rigid and stable triazole-containing linker can lead to superior degradation efficacy compared to more flexible PEG and alkyl linkers.[1] This makes this compound and similar "clickable" building blocks valuable tools for the rational design and optimization of next-generation protein degraders.
References
A Comparative Guide to the Degradation Efficiency of VHL-Based PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase are a prominent class of molecules designed to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules function by inducing proximity between the target protein and the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][4][5] This guide provides a comparative analysis of the degradation efficiency of various VHL-based PROTACs, supported by quantitative experimental data and detailed methodologies to inform researchers in drug development.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[6] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum achievable level of protein degradation.[6] A lower DC50 value signifies higher potency.
The following tables summarize the degradation performance of several VHL-based PROTACs against different protein targets in various cell lines.
Table 1: VHL-Based PROTACs Targeting Class I Histone Deacetylases (HDACs) in HCT116 Cells [1]
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps016 (tfa) | HDAC1 | 0.55 | 77 |
| PROTAC 4 | HDAC1 | 0.55 | ~100 (at 10 µM) |
| Jps016 (tfa) | HDAC2 | Not Reported | 45 |
| PROTAC 4 | HDAC2 | Low µM | ~100 (at 10 µM) |
| Jps016 (tfa) | HDAC3 | 0.53 | 66 |
| PROTAC 4 | HDAC3 | 0.53 | >50 (at 1 µM) |
An interesting phenomenon observed with PROTAC 4 is the "hook effect" for HDAC3, where degradation efficiency decreases at concentrations above 1 µM.[1] This is a common characteristic attributed to the formation of non-productive binary complexes at high PROTAC concentrations.[1]
Table 2: VHL-Based PROTACs Targeting Bromodomain Proteins [6]
| PROTAC | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported |
| MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
Table 3: VHL-Based PROTAC Targeting Oncogenic KRAS G12D [7]
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| PROTAC KRAS G12D degrader 1 | SNU-1 | Stomach Cancer | 19.77 | >95* |
| PROTAC KRAS G12D degrader 1 | HPAF-II | Pancreatic Cancer | 52.96 | Not Reported |
| PROTAC KRAS G12D degrader 1 | AGS | Stomach Cancer | 7.49 | Not Reported |
| PROTAC KRAS G12D degrader 1 | PANC 04.03 | Pancreatic Cancer | 87.8 | Not Reported |
*Note: Dmax value is for a pan-KRAS degrader and is included for reference.[7]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the VHL-based PROTAC mechanism of action and a standard experimental workflow for determining degradation efficiency.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for comparing PROTAC efficiencies. Western blotting is a conventional and widely used method, while newer luminescent-based assays like the HiBiT assay offer a high-throughput alternative.
Protocol 1: Western Blotting for Protein Degradation
This method quantifies the reduction of a target protein following PROTAC treatment.[4][6]
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 12, 24, or 48 hours) to allow for protein degradation.
2. Lysate Preparation:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay like the BCA assay.[4]
3. SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[4]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[4] A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
4. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: HiBiT-Based Assay for Protein Degradation
This assay provides a quantitative measurement of protein levels in live cells using a luminescent signal. It requires the target protein to be endogenously tagged with the HiBiT peptide.
1. Cell Treatment:
-
Seed HiBiT-tagged cells in a 96-well plate.
-
Treat cells with a serial dilution of the PROTAC compound and incubate for the desired time.
2. Lysis and Detection:
-
Add a lytic reagent containing the LgBiT protein and furimazine substrate directly to the wells. LgBiT binds to the HiBiT tag to form a functional NanoLuc® luciferase.
-
Incubate briefly to allow for cell lysis and enzyme complementation.
3. Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[6]
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating PROTAC Selectivity: A Comparative Guide for Researchers
A comprehensive guide to the experimental validation of PROTAC selectivity, offering a comparative overview of key methodologies, detailed protocols, and data interpretation.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] This unique mechanism of action necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and assess potential off-target effects.[1][3] This guide provides a comparative analysis of essential experimental techniques for validating PROTAC selectivity, complete with detailed protocols and data presentation formats to aid researchers, scientists, and drug development professionals in this critical process.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The cornerstone of PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase.[1][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[6][7]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
A Multi-Pronged Approach to Validation: Orthogonal Methods are Crucial
Relying on a single analytical method is insufficient for validating PROTAC selectivity.[1] A comprehensive assessment requires a suite of orthogonal techniques to provide a high degree of confidence in the efficacy and specificity of a PROTAC candidate.[1] This guide outlines a typical workflow for the orthogonal validation of a PROTAC, progressing from initial degradation assessment to mechanistic and functional studies.
Caption: A typical workflow for the orthogonal validation of a PROTAC candidate, moving from initial degradation assessment to mechanistic and functional studies.
Comparison of Key Orthogonal Validation Methods
A combination of biochemical, biophysical, and cellular assays is essential for a thorough validation of PROTAC selectivity.[8][9] The following table summarizes and compares some of the most widely used methods.
| Assay Type | Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Protein Degradation | Western Blot | Immunodetection of target protein levels in cell lysates.[1] | DC50, Dmax | Low | Gold standard for confirming degradation, widely accessible.[1] | Low throughput, semi-quantitative.[10] |
| HiBiT/NanoBRET | Luciferase-based reporter assays to quantify protein levels in live cells.[7] | DC50, Dmax, Degradation kinetics | High | High throughput, real-time kinetics, quantitative.[11] | Requires genetic modification of the target protein. | |
| ELISA | Antibody-based detection to quantify protein levels.[12] | DC50, Dmax | Medium-High | Quantitative, higher throughput than Western Blot. | Antibody availability and specificity can be limiting. | |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescent antibodies.[1] | Mean Fluorescence Intensity (MFI) | High | Single-cell analysis, high throughput. | Requires specific antibodies, can be complex for intracellular targets. | |
| Ternary Complex Formation | TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer to detect proximity of tagged POI and E3 ligase.[10] | EC50 | High | Homogeneous assay, suitable for HTS. | Requires tagged proteins or specific antibodies. |
| AlphaLISA/AlphaScreen | Bead-based proximity assay to detect ternary complex formation.[13] | EC50 | High | Highly sensitive, homogeneous assay. | Potential for signal interference. | |
| Fluorescence Polarization (FP) | Measures changes in polarization of a fluorescently labeled ligand upon binding.[14] | Kd, Cooperativity (α) | Medium | Provides quantitative binding affinity data. | Requires purified proteins and a fluorescent probe. | |
| Global Selectivity | Mass Spectrometry (LC-MS/MS) | Unbiased, global proteomic analysis to identify on-target and off-target degradation events.[15][16] | Fold change in protein abundance | Low | Unbiased and comprehensive view of selectivity.[17] | Technically demanding, lower throughput, expensive. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[3] | Melting temperature (Tm) shift | Medium | Label-free, confirms target engagement in cells. | Not suitable for all proteins, indirect measure of binding. |
| NanoBRET Target Engagement | Measures the binding of a fluorescent tracer to a NanoLuc-tagged protein in live cells.[18] | IC50 | High | Real-time target engagement in live cells. | Requires genetic modification of the target protein. |
Table 1. Comparison of Orthogonal Validation Methods for PROTAC Selectivity. This table provides a comparative overview of key experimental techniques used to validate the selectivity of PROTACs.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed and standardized protocols are essential. Below are representative protocols for key validation assays.
Western Blotting for Protein Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH, β-actin). Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Global Proteomics by Mass Spectrometry (LC-MS/MS)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a comprehensive assessment of PROTAC selectivity by revealing any unintended "off-target" degradation.[1][15]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT) or use label-free quantification methods.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[1]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[3]
Ternary Complex Formation by TR-FRET
Principle: This assay measures the proximity between a donor fluorophore-labeled E3 ligase and an acceptor fluorophore-labeled target protein, which is facilitated by the PROTAC.
Detailed Protocol:
-
Reagent Preparation: Prepare purified, fluorescently labeled (e.g., with terbium as the donor and a suitable acceptor fluorophore) E3 ligase and target protein.
-
Assay Setup: In a microplate, add the labeled E3 ligase and target protein to a buffer solution.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1][10] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1] This guide provides a framework for designing and executing a thorough validation strategy to accelerate the development of safe and effective PROTAC-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Protein Degradation and PROTACs [promega.sg]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Assays and technologies for developing proteolysis targeting chimera degraders | Semantic Scholar [semanticscholar.org]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sapient.bio [sapient.bio]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Ternary Complex Formation: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals navigating the intricate world of ternary complexes, robust biophysical validation is paramount. This guide provides an objective comparison of key assays used to confirm and characterize the formation of these three-part molecular assemblies, which are central to the mechanism of action for therapeutics like proteolysis-targeting chimeras (PROTACs). We delve into the principles, detailed experimental protocols, and comparative performance of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), supported by quantitative data to inform your assay selection.
The formation of a ternary complex, where two molecules are brought together by a third, is a critical event in many biological processes and a cornerstone of targeted protein degradation. PROTACs, for instance, function by simultaneously binding a target protein and an E3 ubiquitin ligase, thereby inducing the target's degradation. Confirming the formation and characterizing the stability of this ternary complex is a crucial step in the development of such molecules.[1][2]
Visualizing Ternary Complex Formation
The formation of a ternary complex can proceed through different pathways, influencing the overall efficiency of the process. The stability of the final complex is often described by a cooperativity factor (α), which quantifies how the binding of one protein to the bifunctional molecule affects the binding of the second protein.
Quantitative Comparison of Biophysical Assays
The choice of biophysical assay depends on various factors, including the specific scientific question, throughput requirements, and sample availability. The following table summarizes key quantitative parameters obtained from different assays for the well-characterized VHL:MZ1:BRD4BD2 ternary complex.
| Assay | Parameter | VHL:MZ1 (Binary) | MZ1:BRD4BD2 (Binary) | VHL:MZ1:BRD4BD2 (Ternary) | Cooperativity (α) | Reference |
| SPR | KD (nM) | 29 | 1 | 1.21 | 26 | [3] |
| kon (105 M-1s-1) | - | - | - | - | ||
| koff (s-1) | - | - | 0.014 | - | ||
| ITC | KD (nM) | 66 | 4 | - | 15 | [3] |
| ΔH (kcal/mol) | - | - | - | - | ||
| Stoichiometry (n) | - | - | - | - | ||
| BLI | KD (nM) | Not suitable | Not suitable | Consistent with SPR/ITC | - | [3] |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[1][2] This allows for the real-time monitoring of binding events, providing kinetic (kon, koff) and affinity (KD) data.[4]
Experimental Protocol:
-
Ligand Immobilization: Covalently couple or capture one of the protein partners (e.g., the E3 ligase) onto a suitable SPR sensor chip surface.[5]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule (e.g., PROTAC) over the immobilized protein surface to determine the binary binding kinetics (kon, koff) and affinity (KD).[5]
-
Separately, determine the binary binding affinity of the bifunctional molecule to the second protein partner in solution, if possible.
-
-
Ternary Interaction Analysis:
-
Inject a series of concentrations of the second protein partner pre-incubated with a fixed, near-saturating concentration of the bifunctional molecule over the immobilized protein surface.[4]
-
Alternatively, inject a mixture of the second protein and the bifunctional molecule at varying concentrations.[2]
-
-
Data Analysis:
-
Fit the sensorgram data from the ternary interaction experiment to a suitable binding model to determine the ternary complex binding kinetics and affinity.
-
Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[6]
-
Advantages:
-
Provides real-time kinetic and affinity data.[4]
-
Label-free, reducing potential artifacts from labeling.[1]
-
High sensitivity and reproducibility.[7]
Limitations:
-
Requires immobilization of one binding partner, which could potentially affect its activity.[6]
-
Can be sensitive to buffer composition and non-specific binding.
Bio-Layer Interferometry (BLI)
Principle: BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[8] As molecules bind to the sensor, the thickness of the biolayer increases, causing a wavelength shift that is proportional to the amount of bound mass.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. aragen.com [aragen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. gatorbio.com [gatorbio.com]
Safety Operating Guide
Safe Disposal of (S,R,S)-Me-AHPC-amide-C3-alkyne: A Procedural Guide
(S,R,S)-Me-AHPC-amide-C3-alkyne is an E3 ligase ligand-linker conjugate utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of research molecules for targeted protein degradation.[1][2][3] Due to its nature as a biologically active research chemical, and in the absence of a specific Safety Data Sheet (SDS), it is imperative to handle and dispose of this compound with the utmost caution, adhering to the best practices for hazardous chemical waste.[4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary safety measures are in place. This compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant nitrile gloves.[6]
-
Eye Protection: Use safety glasses or goggles with side shields.[7]
-
Lab Coat: A standard laboratory coat is required to protect from incidental contact.[6]
Engineering Controls:
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and any associated materials must comply with all local, state, and federal regulations for hazardous waste.[8] The primary method for disposal is through your institution's Environmental Health and Safety (EHS) program.[4]
1. Waste Identification and Segregation:
-
Waste Stream Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.[5][6]
-
Segregation: It is critical to segregate different types of waste to prevent dangerous reactions.[4]
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, vials, and bench paper.[5]
-
Liquid Waste: Includes unused solutions, solvents containing the compound, and the initial rinse from decontaminating glassware.[5]
-
Keep halogenated and non-halogenated solvent wastes in separate containers.[4]
-
2. Waste Collection and Container Management:
-
Container Selection: Use only approved, leak-proof containers that are chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) or plastic-coated glass bottles with secure screw-top caps (B75204) are recommended for liquids.[5]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[5]
3. Decontamination and Spill Management:
-
Glassware and Equipment: All non-disposable items must be thoroughly decontaminated. Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous liquid waste.[6] Subsequent cleaning can be done with soap and water.
-
Spill Cleanup: In the event of a spill, ensure the area is well-ventilated.[7]
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or a commercial spill kit.[7]
-
Carefully collect all contaminated materials using non-sparking tools.[7]
-
Place all cleanup materials into a labeled hazardous waste container.[7]
-
Decontaminate the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.[7]
-
4. Final Disposal:
-
EHS Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[5][6]
-
Prohibited Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash.[4][6]
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not available, the following table outlines general parameters to consider for the disposal of potent, research-grade chemical compounds. These are illustrative and must be confirmed with institutional EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| Waste Classification | Hazardous Chemical Waste | Dictates the need for specialized handling, collection, and disposal procedures through the EHS office.[5][6] |
| Container Type | Chemically compatible, leak-proof, with a secure lid (e.g., HDPE, coated glass).[5] | Prevents leaks, spills, and reactions with the container material. |
| pH of Aqueous Waste | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute solutions.[4] | Corrosive waste requires special handling and segregation.[4] However, for potent compounds, chemical neutralization should only be performed if explicitly approved by EHS. |
| Flash Point | If dissolved in a flammable solvent (flash point < 60°C), the waste is considered ignitable.[4] | Ignitable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[4] |
| Storage Limit | Varies by institution (e.g., max of 55 gallons of hazardous waste per Satellite Accumulation Area).[4] | Limits the amount of waste stored in the lab before a scheduled EHS pickup.[4] |
Visualizations
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Logical Relationship for Safe Chemical Handling
Caption: Logical relationship for safe chemical handling.
References
- 1. (S,R,S)-Me-AHPC-酰胺-C3-炔烃 | this compound | E3连接酶配体与连接子的缀合物 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
Essential Safety and Logistical Information for Handling (S,R,S)-Me-AHPC-amide-C3-alkyne
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling (S,R,S)-Me-AHPC-amide-C3-alkyne. The minimum required PPE includes:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect from splashes.[5][6][7][8] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5][9] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing. For tasks with a higher risk of exposure, double-gloving may be appropriate.[8] |
| Body Protection | A laboratory coat must be worn to protect skin and clothing from potential contamination.[5][6] |
| Respiratory Protection | Work with the solid compound and the preparation of stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5][10][11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling the compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.[7][12]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully weigh the solid compound within the fume hood.
-
When preparing solutions, add the solvent slowly to the solid to avoid generating dust.
-
If any of the compound comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C).[13]
4. Spill Management:
-
In case of a small spill, carefully clean the area using appropriate cleaning materials (e.g., detergent solution followed by 70% isopropyl alcohol).[14]
-
All materials used for cleaning up the spill should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
All materials that have come into contact with this compound must be considered hazardous waste.[14]
1. Waste Segregation:
-
At the point of generation, segregate waste into appropriate categories (e.g., solid waste, liquid waste, sharps).[12]
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent paper, and weighing paper should be placed in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.[14]
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.[15]
2. Container Management:
-
Use appropriate hazardous waste containers, which are typically color-coded (e.g., yellow or purple for cytotoxic waste).[15]
-
Ensure all waste containers are securely sealed when not in use and when they are three-quarters full to prevent spills.[14]
3. Final Disposal:
-
Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[15][16] This typically involves arranging for pickup by trained environmental health and safety (EHS) personnel.[14]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (S,R,S)-Me-AHPC-酰胺-C3-炔烃 | this compound | E3连接酶配体与连接子的缀合物 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. (S,R,S)-AHPC-PEG1-Alkyne ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
- 16. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
